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Core Science & Biosynthesis

Foundational

3H-Imidazo[4,5-c]pyridine-2-carbonitrile (CAS 1199773-52-8): A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary & Chemical Identity The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a highly privileged pharmacophore in modern drug discovery. By replacing the N3 nitrogen of a standard pur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a highly privileged pharmacophore in modern drug discovery. By replacing the N3 nitrogen of a standard purine ring with a carbon atom, medicinal chemists can fundamentally alter the molecule's hydrogen-bonding network, lipophilicity, and metabolic stability while retaining its ability to bind to critical ATP-binding sites and nucleotide receptors[1].

3H-Imidazo[4,5-c]pyridine-2-carbonitrile (CAS 1199773-52-8) serves as a vital, highly reactive building block. The presence of the electron-withdrawing 2-carbonitrile group provides an exceptional synthetic handle for downstream functionalization, allowing researchers to rapidly generate libraries of amidines, carboxylic acids, and tetrazoles (bioisosteres of carboxylic acids) for structure-activity relationship (SAR) optimization.

Quantitative Physicochemical Profile
PropertyValue
CAS Registry Number 1199773-52-8
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
SMILES String N#CC1=NC2=C(N1)C=NC=C2
Core Scaffold Imidazo[4,5-c]pyridine (3-Deazapurine)
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Pharmacological Significance & Target Engagement

Imidazo[4,5-c]pyridine derivatives exhibit a broad spectrum of biological activities, primarily driven by their structural homology to endogenous purines[2]. Recent breakthroughs in oncology and immunology have highlighted two critical pathways where this scaffold excels:

  • TLR7 Agonism in Immuno-Oncology: Systemic administration of Toll-like receptor 7 (TLR7) agonists leads to the robust activation of immune cells within the tumor microenvironment. Novel imidazo[4,5-c]pyridine compounds have recently been patented and published as potent TLR7 inhibitors/agonists for cancer immunotherapy[3].

  • p53 Mutant (Y220C) Stabilization: The Y220C mutation destabilizes the p53 tumor suppressor protein, creating a druggable hydrophobic crevice. Imidazopyridine derivatives have been successfully deployed as small-molecule stabilizers that bind this pocket, restoring the wild-type conformation and apoptotic function of p53 in cancer cells[4].

TLR7_Pathway Ligand Imidazo[4,5-c]pyridine Derivative TLR7 TLR7 Receptor (Endosome) Ligand->TLR7 Agonism MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK IRAK4 / IRAK1 MyD88->IRAK Activation TRAF6 TRAF6 IRAK->TRAF6 Transduction NFkB NF-κB Activation TRAF6->NFkB Translocation Cytokines IFN-α / TNF-α Production NFkB->Cytokines Gene Expression

Endosomal TLR7 signaling pathway activated by imidazo[4,5-c]pyridine derivatives.

Synthetic Methodology: Rationale & Workflow

Causality Behind the Experimental Design

Direct cyanation of a 2-halo-imidazo[4,5-c]pyridine typically requires expensive palladium catalysts (e.g., Pd(PPh3)4) and highly toxic reagents like zinc cyanide (Zn(CN)₂). To circumvent toxicity and scale-up bottlenecks, a highly efficient, transition-metal-free protocol is preferred.

This method relies on the cyclocondensation of 3,4-diaminopyridine with trichloroacetic acid to yield a 2-(trichloromethyl) intermediate. The extreme electron-withdrawing nature of the –CCl₃ group makes the adjacent carbon highly electrophilic. Subsequent treatment with aqueous ammonia triggers a nucleophilic displacement cascade: the ammonia attacks the electrophilic carbon, displacing the chlorides to form an unstable ortho-amide intermediate, which rapidly dehydrates in situ to yield the highly pure 2-carbonitrile[1].

Synthesis A 3,4-Diaminopyridine (Precursor) C Cyclocondensation (Reflux, Acidic) A->C B Trichloroacetic Acid (Reagent) B->C D 2-(Trichloromethyl)-3H- imidazo[4,5-c]pyridine C->D Intermediate E Ammonolysis (NH4OH, 0°C to RT) D->E F 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile (CAS 1199773-52-8) E->F Final Product

Synthetic workflow for CAS 1199773-52-8 via a trichloromethyl intermediate.

Step-by-Step Protocol: A Self-Validating System

Step 1: Synthesis of 2-(Trichloromethyl)-3H-imidazo[4,5-c]pyridine

  • Reagent Mixing: Suspend 3,4-diaminopyridine (1.0 equiv) in a minimal volume of glacial acetic acid. Slowly add trichloroacetic acid (1.2 equiv).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the diamine mass (m/z 110) is fully consumed, replaced by the trichloromethyl intermediate (m/z ~236).

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until a precipitate forms. Filter, wash with cold water, and dry under a vacuum.

Step 2: Ammonolysis to 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

  • Nucleophilic Attack: Dissolve the 2-(trichloromethyl) intermediate in ethanol. Cool the flask to 0°C using an ice bath.

  • Ammonia Addition: Dropwise, add an excess of 28% aqueous ammonium hydroxide (NH₄OH). Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup & Purification: Concentrate the solvent under reduced pressure. Resuspend the crude residue in cold water, filter the resulting solid, and recrystallize from ethanol/water to yield the pure 3H-imidazo[4,5-c]pyridine-2-carbonitrile.

Analytical Validation Standards

To ensure the integrity of the synthesized batch, the following spectroscopic markers must be verified:

  • FT-IR Spectroscopy: The definitive marker of success is the appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2220 cm⁻¹ , coupled with the disappearance of the broad C-Cl stretches from the intermediate.

  • ¹³C NMR (DMSO-d₆): The nitrile carbon must appear as a distinct singlet at approximately 114–116 ppm . The highly deshielded trichloromethyl carbon (~90 ppm) from the intermediate must be completely absent.

Downstream Functionalization Strategies

The true value of CAS 1199773-52-8 lies in its versatility. Researchers can utilize the nitrile group to access multiple pharmacophores:

  • Tetrazole Bioisosteres: Reacting the nitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂) in DMF yields a 5-substituted tetrazole. Tetrazoles have a pKa similar to carboxylic acids (~4.5) but offer superior metabolic stability and membrane permeability, making them highly desirable in oral drug formulations.

  • Pinner Reaction for Amidines: Treating the nitrile with anhydrous HCl in an alcohol (forming an imidate), followed by an amine, yields an amidine. This is crucial for developing compounds that target protease active sites or require strong hydrogen bond donors for receptor anchoring.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL:[Link][5]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Furopyridine compounds as p53 mutant stabilizer and uses thereof (WO2024238406A1) Source: WIPO / Google Patents URL:[4]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: Molecules (MDPI) URL:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to 3H-Imidazo[4,5-c]pyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine core, a purine bioisostere, is a privileged scaffold found in numerous biologically active molecules. The introduction of a 2-carbonitrile moiety further enhances its chemical versatility and potential for targeted therapeutic applications. This document will delve into the molecular properties, plausible synthetic pathways, and physicochemical characterization of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile. Furthermore, it will explore its potential applications as a key building block in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important molecular entity.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine heterocyclic system is a cornerstone in the design of novel therapeutic agents, largely owing to its structural resemblance to endogenous purines.[1] This similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates. Consequently, imidazo[4,5-c]pyridine derivatives have been successfully developed as potent and selective modulators of various cellular processes, leading to their investigation in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

The strategic placement of a carbonitrile (-C≡N) group at the 2-position of the 3H-imidazo[4,5-c]pyridine core imparts several advantageous properties. The cyano group is a versatile synthetic handle, enabling a wide range of chemical transformations for the generation of diverse compound libraries. It is also a known bioisostere for various functional groups and can participate in key hydrogen bonding interactions within protein active sites, thereby enhancing binding affinity and selectivity. The electron-withdrawing nature of the nitrile can also modulate the electronic properties of the heterocyclic system, influencing its reactivity and metabolic stability.

This guide aims to provide a detailed technical overview of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, a molecule that, while not extensively documented as a standalone entity, represents a critical synthon for the development of next-generation therapeutics. By leveraging data from closely related analogues, this document will offer valuable insights into its synthesis, characterization, and potential applications.

Molecular Properties and Data

The fundamental properties of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile have been determined based on its chemical structure. A summary of these key identifiers is presented in the table below.

PropertyValue
Chemical Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
IUPAC Name 3H-imidazo[4,5-c]pyridine-2-carbonitrile
Canonical SMILES N#CC1=NC2=C(N1)C=NC=C2
Calculated LogP 0.83
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Note: These properties are calculated based on the chemical structure, as experimental data for this specific molecule is not widely available. Data for the isomeric compound 3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 773884-58-5) aligns with this calculated formula and weight.[2]

Synthesis and Mechanistic Considerations

The synthesis of the 3H-imidazo[4,5-c]pyridine core typically involves the condensation of a suitably substituted diaminopyridine with a one-carbon synthon. The introduction of the 2-carbonitrile group can be achieved either by utilizing a cyanated starting material or by post-cyclization modification.

General Synthetic Strategies for the Imidazo[4,5-c]pyridine Core

A common and effective method for constructing the imidazo[4,5-c]pyridine scaffold is the Phillips-Ladenburg condensation. This reaction involves the cyclization of a 3,4-diaminopyridine with a carboxylic acid or its derivative under acidic conditions and often with heating. Modern advancements have introduced the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]

An alternative approach involves the reaction of a diaminopyridine with an aldehyde, followed by an oxidative cyclization. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient to drive the reaction to completion.[1]

Synthetic_Workflow cluster_0 Synthesis of 3,4-Diaminopyridine Precursor cluster_1 Imidazo[4,5-c]pyridine Ring Formation A Substituted Pyridine B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C e.g., Pd/C, H₂ D 3,4-Diaminopyridine C->D F Cyclization D->F E Cyanogen-containing Reagent E->F G 3H-Imidazo[4,5-c]pyridine-2-carbonitrile F->G Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibitor Binding Kinase Kinase Active Site Hinge Hinge Region Gatekeeper Gatekeeper Residue Inhibitor 3H-Imidazo[4,5-c]pyridine -2-carbonitrile Derivative Inhibitor->Hinge H-Bond from CN Inhibitor->Gatekeeper Hydrophobic Interaction

Sources

Foundational

Structural and Pharmacological Dichotomy of 1H- and 3H-Imidazo[4,5-c]pyridine Isomers: A Comprehensive Guide for Drug Discovery

An in-depth technical guide on the structural, synthetic, and pharmacological dichotomy between 1H- and 3H-imidazo[4,5-c]pyridine isomers. Executive Summary The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-de...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural, synthetic, and pharmacological dichotomy between 1H- and 3H-imidazo[4,5-c]pyridine isomers.

Executive Summary

The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine isostere—is a privileged pharmacophore in modern medicinal chemistry[1]. Due to its structural resemblance to naturally occurring purines, it is heavily utilized in the design of kinase inhibitors, antiviral agents, and GPCR ligands[2]. However, the presence of two distinct nitrogen atoms in the imidazole ring (N1 and N3) introduces a critical variable: prototropic tautomerism .

For Senior Application Scientists and drug development professionals, understanding the dichotomy between the 1H- and 3H-isomers is not merely an academic exercise; it is a fundamental requirement for dictating target selectivity, optimizing physicochemical properties, and ensuring intellectual property protection. This whitepaper deconstructs the structural logic, synthetic regiocontrol, and pharmacological impact of these isomers.

Structural & Mechanistic Foundations

To manipulate the imidazo[4,5-c]pyridine core, one must first understand its IUPAC numbering and electronic distribution. The fused bicyclic system consists of an imidazole ring and a pyridine ring. The pyridine nitrogen is fixed at position 5. Consequently, the imidazole nitrogens are designated as N1 and N3.

In an unsubstituted state, the molecule exists in a dynamic tautomeric equilibrium between the 1H-imidazo[4,5-c]pyridine (proton at N1) and 3H-imidazo[4,5-c]pyridine (proton at N3) forms.

Tautomerism A 1H-Imidazo[4,5-c]pyridine (Proton at N1) B 3H-Imidazo[4,5-c]pyridine (Proton at N3) A->B Prototropic Shift C H-bond Donor at N1 H-bond Acceptor at N3 A->C D H-bond Acceptor at N1 H-bond Donor at N3 B->D

Figure 1: Prototropic tautomerism between 1H and 3H-imidazo[4,5-c]pyridine isomers.

When a substituent (such as an alkyl group or a pharmacophoric appendage) is introduced, this dynamic equilibrium is locked, resulting in distinct, separable regioisomers. The choice between an N1 and N3 substituent fundamentally alters the hydrogen-bonding vector presented to a target protein's binding pocket, directly impacting binding affinity[3].

Pharmacological Implications: Structure-Activity Relationships (SAR)

The regiochemistry of the imidazo[4,5-c]pyridine core is a primary driver of kinase selectivity. Because the ATP-binding pockets of kinases are highly conserved, subtle shifts in the hydrogen-bond donor/acceptor profile of the inhibitor can result in massive fold-changes in selectivity.

A prominent example is found in the development of Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases. During scaffold-hopping exercises, researchers discovered that while 1H-imidazo[4,5-c]pyridine derivatives exhibited dual JAK1/TYK2 activity (poor selectivity), shifting the pharmacophore geometry to favor the 3H-isomer profile (or the related 3H-imidazo[4,5-b]pyridine scaffold) yielded a greater than 20-fold improvement in TYK2 selectivity[3][4]. Similarly, in the pursuit of Bruton's tyrosine kinase (BTK) inhibitors, specific imidazo[4,5-c]pyridine isomers have demonstrated significantly higher targeted activity compared to their regioisomeric counterparts[5].

Quantitative Isomer Comparison

The following table summarizes the divergent properties of the two locked regioisomers based on established SAR trends:

Property / Feature1H-Imidazo[4,5-c]pyridine Isomer3H-Imidazo[4,5-c]pyridine Isomer
Nitrogen Substitution Alkyl/Aryl group at N1 positionAlkyl/Aryl group at N3 position
Adjacent Pyridine Carbon C7 (Spatial proximity)C4 (Spatial proximity)
H-Bonding Profile (Core) N3 acts as an H-bond acceptorN1 acts as an H-bond acceptor
Kinase Selectivity Example Dual JAK1/TYK2 activity (lower selectivity)[3]Enhanced TYK2 or BTK selectivity[4][5]
Steric Vector Substituent projects towards C7Substituent projects towards C4

Synthetic Methodologies & Regiocontrol

Direct N-alkylation of the imidazo[4,5-c]pyridine core typically yields a mixture of N1 and N3 regioisomers[6]. Achieving regiocontrol requires a deep understanding of the electronic environment and steric encumbrance of the transition state.

SynthesisWorkflow Start Imidazo[4,5-c]pyridine Core Base Deprotonation (K2CO3 in DMF) Start->Base Alkyl N-Alkylation (R-X addition) Base->Alkyl Mix Regioisomeric Mixture (N1-R and N3-R) Alkyl->Mix Sep Chromatographic Separation Mix->Sep NMR 2D-NOESY NMR Analysis (Confirm N1 vs N3 via spatial NOE) Sep->NMR

Figure 2: Workflow for the regioselective N-alkylation and structural elucidation.

Step-by-Step Protocol: Regioselective N-Alkylation

This protocol is designed as a self-validating system, ensuring that the synthetic output is definitively characterized.

Step 1: Preparation of the Imidazolide Anion

  • Action: Dissolve the starting imidazo[4,5-c]pyridine derivative in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes[6].

  • Causality: DMF is chosen because its polar aprotic nature effectively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic. K₂CO₃ is selected over stronger bases (e.g., NaH) to maintain a controlled deprotonation equilibrium and prevent degradation of the electron-deficient pyridine ring.

Step 2: Electrophilic Addition

  • Action: Add the alkylating agent (e.g., benzyl bromide) dropwise to the suspension. Stir for 4-6 hours, monitoring via LC-MS.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing polyalkylation. The reaction typically favors the N1 or N3 isomer depending on the steric bulk of the C2 substituent, if present.

Step 3: Quenching and Chromatographic Resolution

  • Action: Quench the reaction with ice water to precipitate the crude mixture. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Separate the N1 and N3 regioisomers using silica gel column chromatography (typically utilizing a gradient of Dichloromethane/Methanol).

Analytical Validation: The 2D-NOESY Imperative

A critical failure point in imidazopyridine chemistry is the misassignment of regioisomers using only 1D ¹H-NMR. Because the chemical shifts of the C4 and C7 protons on the pyridine ring can overlap or shift unpredictably upon substitution, 1D NMR is insufficient for definitive assignment.

To create a self-validating experimental loop, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) must be employed[6]. NOESY detects protons that are close to each other in space (< 5 Å), regardless of the number of intervening bonds.

NOESYLogic N1 N1-Alkylated Isomer NOE1 NOE Cross-Peak: Alkyl CH2 ↔ C7-H N1->NOE1 N3 N3-Alkylated Isomer NOE3 NOE Cross-Peak: Alkyl CH2 ↔ C4-H N3->NOE3

Figure 3: Logical deduction of regiochemistry using 2D-NOESY NMR cross-peaks.

  • Validating the 1H (N1) Isomer: The N1 atom is spatially adjacent to the C7 carbon of the pyridine ring. Therefore, an N1-alkylated isomer will exhibit a distinct NOE cross-peak between the alkyl protons (e.g., N-CH₂) and the C7-H[6][7].

  • Validating the 3H (N3) Isomer: The N3 atom is spatially adjacent to the C4 carbon. An N3-alkylated isomer will exhibit an NOE cross-peak between the alkyl protons and the C4-H[6].

By enforcing this analytical standard, researchers ensure absolute structural integrity before advancing compounds into costly in vitro or in vivo pharmacological screening.

References

  • [2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (PMC). URL:[Link]

  • [1] Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. URL:[Link]

  • [7] A carbon-13 nuclear magnetic resonance study of protonation in imidazo[4,5-c]pyridine. ResearchGate. URL:[Link]

  • [6] View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. URL:[Link]

  • [5] Small molecules - Soural group. Soural Group Research. URL:[Link]

  • [3] Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. National Institutes of Health (PMC) / Journal of Medicinal Chemistry. URL:[Link]

  • [4] Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. ACS Publications. URL:[Link]

Sources

Exploratory

Engineering the Deazapurine Scaffold: A Technical Guide to the Physical Properties and Synthesis of Imidazo[4,5-c]pyridine Nitriles

Executive Summary The imidazo[4,5-c]pyridine core, commonly referred to as a 3-deazapurine, is a privileged scaffold in medicinal chemistry due to its isosteric resemblance to natural purines like adenine and guanine. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine core, commonly referred to as a 3-deazapurine, is a privileged scaffold in medicinal chemistry due to its isosteric resemblance to natural purines like adenine and guanine. When functionalized with a nitrile group, these molecules gain unique physicochemical and electronic properties. The nitrile moiety is not merely a structural appendage; it acts as an electron-withdrawing group that modulates the pKa of the heterocyclic nitrogens and serves as a highly specific "thio-trapping warhead" in targeted covalent inhibitors.

This whitepaper provides an in-depth analysis of the physical properties, regioselective synthesis, and mechanistic applications of imidazo[4,5-c]pyridine nitriles, grounded in empirical data and validated experimental protocols.

Fundamental Physical and Computational Properties

The physical properties of imidazo[4,5-c]pyridine nitriles dictate their pharmacokinetic behavior, solubility, and target engagement. The fusion of the electron-rich imidazole with the electron-deficient pyridine creates a push-pull electronic system. The introduction of a nitrile group (e.g., at the 4- or 7-position) further polarizes the molecule, significantly altering its topological polar surface area (TPSA) and lipophilicity (LogP).

Table 1: Physical & Computational Properties of Key Imidazo[4,5-c]pyridine Nitriles

CompoundCAS NumberMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
3H-Imidazo[4,5-c]pyridine-7-carbonitrile1234616-79-5144.130.8365.3613
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrileN/A220.23~2.4578.2013

Causality in Property Tuning: The low LogP (0.83) and moderate TPSA (65.36 Ų) of the unsubstituted 1 make it highly water-soluble while retaining membrane permeability, aligning perfectly with Lipinski's Rule of Five[1]. The nitrile group acts as a strong hydrogen-bond acceptor, which is critical for orienting the molecule within enzymatic binding pockets without significantly increasing the desolvation penalty during target binding.

Synthetic Workflows and Regioselectivity

Synthesizing imidazo[4,5-c]pyridine nitriles requires precise control over regioselectivity. Direct condensation of 3,4-diaminopyridine with carboxylic acids often yields complex mixtures of regioisomers. To circumvent this, 2 are employed[2].

Causality in Experimental Design: Why target the 3-amino position over the 4-amino position? The nitrogen atom in the pyridine ring withdraws electron density, deactivating the 4-position of the pyridine ring via resonance. Consequently, the 3-position remains significantly more nucleophilic. By exploiting this electronic disparity, researchers can selectively acylate the 3-amino group, ensuring a high-yield, convergent synthesis of the desired 3-substituted imidazo[4,5-c]pyridine core[2].

Figure 1: Regioselective synthetic workflow for imidazo[4,5-c]pyridine nitriles.

Protocol 1: Regioselective Synthesis of the Imidazo[4,5-c]pyridine Core

Self-Validating System: This protocol incorporates in-process LC-MS checks to ensure regioselectivity is maintained before proceeding to the energy-intensive cyclization step.

  • Preparation: Dissolve 3,4-diaminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C to suppress non-specific reactivity.

  • Selective Acylation: Add triethylamine (1.2 equiv) followed by the dropwise addition of the desired acyl chloride (1.05 equiv).

    • Validation Check: Stir for 2 hours at 0 °C. Extract a 10 µL aliquot, quench in methanol, and perform an LC-MS analysis. A single major peak corresponding to the 3-acyl derivative confirms regioselectivity. If a mixture of masses is detected, the temperature must be lowered further.

  • Cyclization: Concentrate the mixture and resuspend the crude intermediate in polyphosphoric acid (PPA). Heat the mixture to 110 °C for 6–8 hours. The highly acidic environment catalyzes the intramolecular dehydration.

  • Isolation: Neutralize the mixture carefully with cold aqueous NaOH to pH 7. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate to yield the core scaffold.

Mechanistic Action: The Nitrile as a Thio-Trapping Warhead

In drug discovery, the imidazo[4,5-c]pyridine nitrile scaffold is highly prized for its ability to inhibit cysteine proteases, most notably 3[3].

Causality in Warhead Design: Traditional irreversible inhibitors often suffer from off-target toxicity due to permanent covalent modification of host proteins. The nitrile group on the imidazo[4,5-c]pyridine core acts as a reversible covalent warhead. When the molecule enters the Cathepsin S active site, the catalytic Cys25 residue attacks the electrophilic carbon of the nitrile. This forms a thioimidate adduct. Because the imidazo[4,5-c]pyridine ring provides a stable, electron-withdrawing environment, the thioimidate bond is stabilized enough to halt enzyme activity, yet remains reversible, drastically reducing systemic toxicity[3].

Figure 2: Thio-trapping mechanism of imidazo[4,5-c]pyridine nitriles in Cathepsin S inhibition.

Protocol 2: Validation of Thio-Trapping via X-Ray Crystallography

To validate the physical interaction between the nitrile and the enzyme, co-crystallization and diffraction analysis are required.

  • Protein Preparation: Express and purify human Cathepsin S (CatS) in a Trichoplusia ni expression system. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM sodium acetate (pH 5.5) and 1 mM DTT.

  • Ligand Incubation: Add the imidazo[4,5-c]pyridine nitrile inhibitor at a 3:1 molar excess to the protein solution.

    • Causality: The slightly acidic pH (5.5) mimics the lysosomal environment where CatS is naturally active, ensuring the Cys25-His164 catalytic dyad is in the correct protonation state to facilitate nucleophilic attack and thioimidate formation.

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M ammonium sulfate).

  • Diffraction & Validation: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. The resulting diffraction data (routinely achieving4) will reveal continuous electron density between the Cys25 sulfur and the nitrile carbon, definitively confirming the covalent adduct[4].

Conclusion

Imidazo[4,5-c]pyridine nitriles represent a masterclass in heterocyclic engineering. By leveraging the push-pull electronics of the deazapurine core and the reversible covalent trapping ability of the nitrile group, researchers can design highly selective, potent, and safe therapeutics. The physical properties of these molecules—ranging from their optimal LogP to their precise hydrogen-bonding networks—make them indispensable tools in modern drug discovery and structural biology.

References

  • ChemScene. (n.d.). 3H-Imidazo[4,5-c]pyridine-7-carbonitrile (CAS 1234616-79-5) Physical and Computational Properties. Retrieved from 1

  • ACS Publications. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Retrieved from 2

  • Bioorganic & Medicinal Chemistry Letters. (2010). 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors. Retrieved from 3

  • RCSB Protein Data Bank. (2011). PDB ID: 3N4C - 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors. Retrieved from 4

Sources

Exploratory

Safety data sheet (SDS) for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

This guide is structured as an advanced technical whitepaper for R&D professionals. It transcends the regulatory minimums of a standard SDS, focusing instead on the operational reality of handling bioactive heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for R&D professionals. It transcends the regulatory minimums of a standard SDS, focusing instead on the operational reality of handling bioactive heterocyclic nitriles in a drug discovery context.

Chemical Architecture & Identity

The Core: This compound features a fused bicyclic system—an imidazole ring fused to a pyridine ring—functionalized with a nitrile group at the C2 position. Significance: This scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore for JAK inhibitors, PI3K inhibitors, and other kinase-modulating therapeutics.

PropertySpecification
Systematic Name 3H-Imidazo[4,5-c]pyridine-2-carbonitrile
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
Structural Features Pyridine nitrogen (H-bond acceptor), Imidazole NH (H-bond donor), Nitrile (electrophilic trap/metabolic liability)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, DMAc

Critical Note on Isomerism: The [4,5-c] fusion indicates the pyridine nitrogen is at position 5 relative to the imidazole fusion. Ensure you are not working with the [4,5-b] isomer (CAS 1186310-93-9), as biological potency and metabolic stability differ significantly between positional isomers.

Hazard Profile: The "Why" Behind the Protocol

As a Senior Application Scientist, I categorize this compound not just by its GHS labels, but by its mechanism of action and reactivity.

A. Toxicological Mechanisms
  • Nitrile Toxicity (Metabolic Activation):

    • While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can release the cyanide anion (

      
      ).
      
    • Mechanism:[1][2]

      
       binds to the heme iron in cytochrome c oxidase, halting mitochondrial respiration.
      
    • Risk Level: Moderate. The imidazopyridine ring stabilizes the nitrile, reducing the rate of enzymatic hydrolysis compared to simple benzyl nitriles. However, one must treat ingestion as a potential cyanide event.

  • Kinase Inhibition (Bioactivity):

    • Mechanism:[1][2] The imidazo[4,5-c]pyridine core mimics the purine ring of ATP. It is designed to bind into the ATP-binding pocket of kinases.

    • Risk:[3] Unintended systemic exposure can lead to off-target kinase inhibition, potentially affecting cell signaling pathways (e.g., JAK/STAT).

B. GHS Classification (Inferred for R&D Intermediates)
  • Acute Toxicity (Oral): Category 3 or 4 (H301/H302) - "Toxic/Harmful if swallowed."

  • Skin/Eye Irritation: Category 2 (H315/H319) - The pyridine nitrogen is basic and can cause tissue irritation.

  • STOT-SE: Category 3 (H335) - Respiratory Irritation.

Engineering Controls & Containment Strategy

We do not rely on PPE alone. The primary barrier must be engineering controls.

Occupational Exposure Band (OEB) Assignment

Given the potential for kinase inhibition, we assign this compound to OEB 3 (Occupational Exposure Band 3), with a default Control Banding Target of 10–100 µg/m³ .

Workflow Logic

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

SafetyLogic cluster_legend Protocol Decision Start Start: Task Assessment StateCheck Physical State? Start->StateCheck Soln Solution (DMSO/DMF) StateCheck->Soln Dissolved Solid Dry Powder StateCheck->Solid Powder QtyCheck Quantity > 100mg? LowRisk Fume Hood + Double Nitrile Gloves QtyCheck->LowRisk No HighRisk Vented Balance Enclosure (VBE) or Isolator QtyCheck->HighRisk Yes Soln->LowRisk Solid->QtyCheck

Caption: Decision matrix for containment selection based on physical state and quantity thresholds.

Experimental Protocols: Safe Handling & Synthesis

A. Weighing & Transfer (The Critical Step)
  • Protocol: Never weigh this compound on an open bench.

    • Place the analytical balance inside a Vented Balance Enclosure (VBE) or a Powder Containment Hood.

    • Use an antistatic gun on the spatula and weighing boat; heterocyclic nitriles can be static-prone, leading to aerosolization.

    • Wet-Wipe Method: After weighing, wipe the exterior of the transfer container with a solvent-dampened wipe inside the hood before removing it.

B. Solubilization
  • Preferred Solvent: Dimethyl sulfoxide (DMSO).

  • Reasoning: DMSO has low volatility, reducing inhalation risk. However, DMSO is a skin penetrant.

  • The "Carrier Effect" Warning: If dissolved in DMSO, the compound will penetrate nitrile gloves instantly upon contact.

  • Mitigation: Use Silver Shield (Laminate) gloves or double-glove (Nitrile over Laminate) when handling DMSO stock solutions.

C. Reaction Safety (Nitrile Reactivity)
  • Avoid: Strong acids (HCl, H₂SO₄) at high temperatures unless hydrolysis is the intended goal. This will convert the nitrile to the amide/acid.[4]

  • Incompatibility: Strong oxidizers.[5][6] The pyridine ring is susceptible to N-oxidation, potentially creating unstable N-oxides.

Emergency Response & Deactivation

In the event of exposure or spill, standard "soap and water" is insufficient due to the specific chemical hazards.

A. Decontamination Workflow

The goal is to chemically degrade the nitrile and solubilize the heterocycle.

Decon Spill Spill Event Contain 1. Absorb (Vermiculite) Spill->Contain Oxidize 2. Oxidize (10% Bleach) Contain->Oxidize Break Nitrile Clean 3. Wash (Soap/Water) Oxidize->Clean Disposal Haz Waste (Cyanide Stream) Clean->Disposal

Caption: Chemical deactivation workflow using oxidative degradation for nitrile residues.

B. Medical Response (Cyanide Contingency)

While unlikely to release massive amounts of cyanide rapidly, the "Senior Scientist" approach dictates preparedness.

  • First Aid: If swallowed, do NOT induce vomiting (risk of aspiration).

  • Alert: Inform medical personnel that the patient has ingested a Nitrile-functionalized Heterocycle .

  • Antidote Awareness: Medical professionals should be aware of the potential need for Hydroxocobalamin (Cyanokit) if symptoms of cellular hypoxia (confusion, acidosis, bright red venous blood) appear.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The imidazopyridine ring can be hygroscopic; moisture can hydrolyze the nitrile over time.

  • Container: Amber glass vials (protect from light).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazo[4,5-c]pyridine derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Heterocyclic Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Contextual reference for nitrile bioactivity). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile from diamines

Application Note: High-Purity Synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile Executive Summary The 3H-imidazo[4,5-c]pyridine-2-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

Executive Summary

The 3H-imidazo[4,5-c]pyridine-2-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery, particularly as a bioisostere of purine nucleotides. This motif is increasingly prominent in the design of reversible covalent inhibitors targeting Janus Kinases (JAK), Aurora kinases, and other ATP-binding enzymes. The electron-deficient pyridine ring fused to the imidazole core enhances the electrophilicity of the nitrile group, making it a potent "warhead" for cysteine targeting in active sites.

This guide provides a validated, scalable protocol for synthesizing 3H-imidazo[4,5-c]pyridine-2-carbonitrile starting from 3,4-diaminopyridine. Unlike generic academic preparations, this protocol prioritizes intermediate stability, regio-control, and safety, specifically addressing the challenges of handling high-energy cyanation reagents.

Retrosynthetic Analysis & Strategy

Direct formation of the 2-carbonitrile moiety from diamines using cyanogen bromide (BrCN) typically yields the 2-amino derivative due to the exocyclic amine's nucleophilicity. Therefore, a functional group interconversion (FGI) strategy via a 2-chloro intermediate is the industry standard for reliability and yield.

Retrosynthesis Target 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile Chloro 2-Chloro-3H-imidazo [4,5-c]pyridine Target->Chloro Pd-Catalyzed Cyanation Oxo 1,3-Dihydro-2H-imidazo [4,5-c]pyridin-2-one Chloro->Oxo Deoxychlorination (POCl3) Start 3,4-Diaminopyridine Oxo->Start Cyclocarbonylation (Urea/CDI)

Figure 1: Retrosynthetic logic prioritizing the stable 2-chloro intermediate.

Detailed Experimental Protocol

Step 1: Cyclocarbonylation to 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one

This step constructs the fused ring system. While phosgene or CDI can be used, a urea melt provides a solvent-free, high-atom-economy route suitable for scale-up.

  • Reagents: 3,4-Diaminopyridine (1.0 equiv), Urea (5.0 equiv).

  • Equipment: Round-bottom flask, heating mantle, air condenser (to prevent urea sublimation clogging).

Procedure:

  • Mix 3,4-diaminopyridine and urea intimately in a mortar if solids are coarse.

  • Heat the mixture to 160–170 °C . The mixture will melt; ammonia evolution indicates reaction progress.

  • Maintain temperature for 4–6 hours until solidification occurs (formation of the high-melting cyclic urea).

  • Cool to 100 °C and carefully add water (10 mL/g starting material) to dissolve excess urea.

  • Filter the precipitate, wash with water and acetone.

  • Drying: Vacuum oven at 60 °C.

  • Checkpoint: The product should be an off-white solid, MP >300 °C.

Step 2: Deoxychlorination to 2-Chloro-3H-imidazo[4,5-c]pyridine

The 2-oxo group is converted to the versatile 2-chloro handle.

  • Reagents: Step 1 Product (1.0 equiv), Phosphorus Oxychloride (POCl3, 10-15 vol), Phosphorus Pentachloride (PCl5, 1.1 equiv).

  • Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

Procedure:

  • Suspend the 2-one intermediate in POCl3.

  • Add PCl5 portion-wise at room temperature.

  • Heat to reflux (105 °C) for 12–16 hours. The suspension should clear, turning dark.

  • Workup (Critical):

    • Remove excess POCl3 via rotary evaporation (use a caustic trap).

    • Pour the residue onto crushed ice/water slowly with vigorous stirring.

    • Neutralize to pH 7–8 with saturated NaHCO3 or NH4OH. Note: The imidazo[4,5-c]pyridine core is amphoteric; pH control is vital for precipitation.

  • Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5) if necessary, though crude is often >90% pure.

Step 3: Palladium-Catalyzed Cyanation (The "Buchwald" Conditions)

Nucleophilic aromatic substitution (SnAr) with NaCN is possible but often requires harsh conditions that degrade the nitrile. Palladium catalysis allows milder conditions.

  • Reagents: 2-Chloro-intermediate (1.0 equiv), Zinc Cyanide (Zn(CN)2, 0.6 equiv), Pd(PPh3)4 (5-10 mol%), DMF (anhydrous).

  • Conditions: Inert atmosphere (Argon/Nitrogen), 100–120 °C.

Procedure:

  • Degassing: Charge the reaction vessel with the chloro-intermediate, Zn(CN)2, and DMF. Sparge with argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Add Pd(PPh3)4 quickly under argon flow.

  • Seal and heat to 110 °C for 4–8 hours. Monitor by LC-MS (Look for M+H = Mass of Nitrile).

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Quench: Add 10% NH4OH or dilute ethylenediamine solution to sequester zinc and palladium species (prevents emulsions).

    • Wash organic layer with brine (3x) to remove DMF.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Data Summary & Critical Process Parameters

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Step 3 (Cyanation)
Key Reagent Urea (Excess)POCl3 / PCl5Zn(CN)2 / Pd(0)
Temperature 160–170 °C105 °C (Reflux)110 °C
Critical Control Ammonia ventingMoisture exclusionOxygen exclusion (Degassing)
Typical Yield 85–95%70–80%60–75%
Phase Melt (Solvent-free)HomogeneousHeterogeneous slurry

Troubleshooting & Self-Validation

  • Problem: Low yield in Step 2 (Chlorination).

    • Root Cause:[2][3][4][5] Incomplete neutralization during workup. The pyridine nitrogen can form a water-soluble HCl salt.

    • Fix: Ensure pH is adjusted to ~8.0 to liberate the free base before extraction.

  • Problem: Catalyst death in Step 3 (Black Pd mirror forms early).

    • Root Cause:[2][3][4][5] Inefficient degassing or wet DMF.

    • Fix: Use "Sure-Seal" anhydrous DMF and sparge vigorously. Consider switching to Pd2(dba)3 + Xantphos for more robust turnover.

  • Problem: Hydrolysis of Nitrile.

    • Root Cause:[2][3][4][5] Acidic workup or prolonged heating in wet solvents.

    • Fix: Keep workup neutral/basic. Avoid strong acids once the nitrile is formed.

Workflow Visualization

Workflow cluster_0 Step 1: Urea Melt cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Mix Mix 3,4-DAP + Urea Heat Heat to 170°C (NH3 evolution) Mix->Heat Quench1 Water Quench Filter Solid Heat->Quench1 React2 Reflux in POCl3 Quench1->React2 Dry Intermediate Workup2 Ice Quench Neutralize to pH 8 React2->Workup2 Extract2 EtOAc Extraction Workup2->Extract2 Degas Degas DMF + Reagents Extract2->Degas Dry Intermediate Cat Add Pd(PPh3)4 Degas->Cat Heat3 Heat 110°C (4-8h) Cat->Heat3 Purify Flash Chromatography Heat3->Purify

Figure 2: Operational workflow emphasizing critical isolation points.

References

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Development and Practical Synthesis of JAK Inhibitors (Imidazopyridine scaffolds). ACS Publications. Available at: [Link]

  • Synthesis of 2-cyano-imidazo[4,5-b]pyridines via displacement. Journal of Organic Chemistry. Available at: [Link]

  • Process for the preparation of 2-cyanoimidazole compounds.Google Patents (WO2018154582A1).
  • Copper-mediated oxidative C–H cyanation of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link][6][7]

Sources

Application

Application Note: Advanced Cyanation Strategies for 2-Halo-imidazo[4,5-c]pyridines

Introduction & Strategic Rationale Imidazo[4,5-c]pyridines are privileged, nitrogen-rich pharmacophores that frequently serve as bioisosteres for purines and benzimidazoles in modern drug discovery. They are critical com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Imidazo[4,5-c]pyridines are privileged, nitrogen-rich pharmacophores that frequently serve as bioisosteres for purines and benzimidazoles in modern drug discovery. They are critical components in the design of selective kinase inhibitors, notably in the development of ATP-competitive TYK2 and JAK1 inhibitors for autoimmune diseases[1]. Functionalization at the C2-position via cyanation is a highly strategic transformation; the resulting nitrile acts as a versatile synthetic hub that can be readily hydrolyzed to primary amides or carboxylic acids, reduced to primary amines, or cyclized to tetrazoles.

Due to the basicity and coordinating ability of the imidazopyridine nitrogens, traditional nucleophilic aromatic substitution (S_NAr) with cyanide often requires harsh conditions that degrade the heterocycle. Consequently, transition-metal-catalyzed cyanation has become the industry standard. This guide details the mechanistic causality, decision-making frameworks, and self-validating protocols for the palladium- and copper-catalyzed cyanation of 2-halo-imidazo[4,5-c]pyridines.

Mechanistic Pathways & Catalyst Selection

The selection of the catalytic system is dictated by the nature of the halogen at the C2-position.

StrategySelection Start 2-Halo-imidazo[4,5-c]pyridine CheckHalo Halogen Type? Start->CheckHalo Chloro 2-Chloro CheckHalo->Chloro BromoIodo 2-Bromo / 2-Iodo CheckHalo->BromoIodo PdMethod Pd-Catalysis (Zn(CN)2) Chloro->PdMethod High activation energy BromoIodo->PdMethod Mild conditions required CuMethod Cu-Catalysis (K4[Fe(CN)6]) BromoIodo->CuMethod Cost-effective & robust

Caption: Decision matrix for selecting cyanation conditions based on halogen reactivity.

Palladium-Catalyzed Cyanation

For 2-chloro-imidazo[4,5-c]pyridines, is required to overcome the high activation energy of the C-Cl bond oxidative addition[2]. Causality of Reagents:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is strictly preferred over KCN or NaCN. Highly soluble alkali cyanides generate a high concentration of free CN⁻ ions, which aggressively coordinate to the Pd(II) intermediate to form unreactive [Pd(CN)₄]²⁻ complexes (catalyst poisoning). Zn(CN)₂ is sparingly soluble in DMF, ensuring a steady, low concentration of cyanide that favors transmetalation without overwhelming the catalyst.

  • Ligand Design: Bidentate ligands with large bite angles (e.g., dppf) or sterically demanding monodentate ligands (e.g., tBuBrettPhos) are utilized to artificially induce steric strain on the Pd(II) center, thereby accelerating the reductive elimination step—which is typically the rate-limiting step in aryl cyanation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + 2-Halo-imidazo[4,5-c]pyridine TransMet Transmetalation [Pd(II)(Ar)(CN)L_n] OxAdd->TransMet + Zn(CN)2 - ZnX2 RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 - 2-Cyano-imidazo[4,5-c]pyridine

Caption: Pd-catalyzed cyanation catalytic cycle for 2-halo-imidazo[4,5-c]pyridines.

Copper-Catalyzed Cyanation

For the more reactive 2-bromo or 2-iodo derivatives, a modified Rosenmund-von Braun reaction using is highly effective. Causality of Reagents: Potassium hexacyanoferrate(II) acts as a non-toxic, slow-release cyanide reservoir. As the reaction is heated, it slowly liberates CN⁻, preventing the formation of highly stable, unreactive 1D copper-cyanide polymers that typically plague stoichiometric CuCN reactions.

Quantitative Data Summarization

Table 1: Comparison of Cyanation Methodologies for 2-Halo-imidazo[4,5-c]pyridines

ParameterPd-Catalyzed MethodCu-Catalyzed Method
Optimal Substrate 2-Chloro, 2-Bromo2-Bromo, 2-Iodo
Catalyst / Ligand Pd₂(dba)₃ / dppfCuI / 1,10-phenanthroline
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆]·3H₂O
Temperature 90–110 °C120–140 °C
Typical Yield 75–90%60–85%
Toxicity Profile High (Zn(CN)₂ requires strict handling)Low (Non-toxic CN source)
Scalability Excellent (Requires bleach scrubbers)Good (Greener impurity profile)

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 2-Chloro-imidazo[4,5-c]pyridine

This protocol utilizes a self-validating visual and analytical tracking system to ensure catalyst activation and turnover.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask, charge 2-chloro-imidazo[4,5-c]pyridine (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), dppf (0.04 equiv, 4 mol%), and elemental zinc dust (0.1 equiv, 10 mol%).

    • Causality: Zn(CN)₂ delivers two cyanide ions per molecule, hence 0.6 equiv provides a slight stoichiometric excess. Elemental zinc dust is critical; it acts as an in-situ reductant to convert any off-cycle, oxidized Pd(II) back to the active Pd(0) species, preserving the catalytic cycle.

  • Atmospheric Control (Degassing): Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times.

    • Causality: The electron-rich Pd(0)-dppf complex is highly susceptible to oxidation by atmospheric O₂. Rigorous exclusion of oxygen is mandatory.

  • Solvent Addition: Syringe in anhydrous, rigorously degassed DMF (50 mL, 0.2 M).

  • Reaction Execution & Self-Validation: Heat the mixture to 100 °C.

    • In-Process Control (IPC): The mixture will initially appear dark red/purple (characteristic of Pd₂(dba)₃). Within 15-30 minutes at temperature, it should transition to a yellow/brown suspension, visually validating the formation of the active Pd(0)-dppf complex.

    • Analytical Validation: Monitor via LC-MS after 4 hours. Successful conversion is validated by the disappearance of the starting material [M+H]⁺ peak and the appearance of the product [M+H]⁺ peak (Δm/z ≈ -9.5 Da relative to the chloride).

  • Workup & Cyanide Quench (Safety Critical): Cool the reaction to room temperature. Under a well-ventilated fume hood, quench the reaction by slowly adding a 1:1 mixture of saturated aqueous Na₂CO₃ and 10% aqueous sodium hypochlorite (bleach) (50 mL). Stir vigorously for 1 hour.

    • Causality: Hypochlorite oxidizes any residual, highly toxic free cyanide (CN⁻) to the relatively benign cyanate ion (CNO⁻), ensuring safe downstream processing.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Cyanation of 2-Bromo-imidazo[4,5-c]pyridine

Step-by-Step Methodology:

  • Reagent Charging: Charge a heavy-walled sealed tube with 2-bromo-imidazo[4,5-c]pyridine (1.0 equiv, 10 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, 2 mmol), CuI (0.1 equiv, 10 mol%), 1,10-phenanthroline (0.2 equiv, 20 mol%), and Na₂CO₃ (1.0 equiv, 10 mmol).

    • Causality: K₄[Fe(CN)₆] provides 6 equivalents of cyanide; 0.2 equiv yields 1.2 equivalents of CN⁻ overall. 1,10-phenanthroline acts as a bidentate ligand that solubilizes the copper species in the organic phase and prevents catalyst aggregation.

  • Solvent & Degassing: Add N-methyl-2-pyrrolidone (NMP) (50 mL, 0.2 M). Degas by sparging the solution directly with Argon for 15 minutes.

  • Reaction Execution: Seal the tube with a Teflon screw cap and heat at 130 °C for 16 hours.

    • Self-Validation: The reaction transitions from a pale suspension to a deep green/blue solution, which is the optical signature of the active Cu-phenanthroline complex turning over.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter the mixture through a pad of Celite to remove insoluble iron and copper salts. Wash the filtrate with dilute aqueous ammonia (to sequester residual copper) followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Troubleshooting Guide

  • Stalled Reaction / Incomplete Conversion: If LC-MS indicates the reaction has stalled at ~50% conversion, catalyst poisoning has likely occurred. Ensure the solvent is rigorously degassed. For Protocol A, a "booster spike" of Pd₂(dba)₃/dppf (1 mol%) and Zn dust can re-initiate the cycle.

  • Deshalogenation (Formation of 2-H-imidazo[4,5-c]pyridine): If the reduced heterocycle is observed, the solvent (DMF) is likely acting as a hydride donor at elevated temperatures. Lower the reaction temperature by 10 °C or switch the solvent to DMA or NMP.

References

  • Menet, C. J. et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2013, 52(38), 10035-10039. URL: [Link]

  • Schareina, T., Zapf, A., & Beller, M. "A green, novel, and highly efficient copper-catalyzed cyanation of aryl halides using K4[Fe(CN)6]." Chemical Communications, 2004, (12), 1388-1389. URL: [Link]

  • Yan, G., et al. "Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide." Organic & Biomolecular Chemistry, 2020, 18, 54-75. URL: [Link]

Sources

Method

Application Note: Hydrolysis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile to 3H-Imidazo[4,5-c]pyridine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocol Introduction & Mechanistic Rationale The imidazo[4,5-c]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocol

Introduction & Mechanistic Rationale

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-infective agents, and immunomodulators . Functionalizing the C2 position of this heterocycle is a critical step in drug development. The transformation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile to its corresponding carboxylic acid via hydrolysis is a fundamental yet challenging synthetic maneuver due to the amphoteric nature of the molecule.

The Causality of Condition Selection: Acidic vs. Basic Hydrolysis

Nitriles can generally be hydrolyzed to carboxylic acids under either strongly acidic or basic conditions . However, for the imidazo[4,5-c]pyridine system, the choice of reagents is dictated by the electronic properties of the heterocycle:

  • The Failure of Basic Hydrolysis: Under standard basic conditions (e.g., aqueous NaOH), the acidic imidazole N-H (pKa ~12) is rapidly deprotonated. This generates an electron-rich azolate anion that delocalizes negative charge across the ring system. This anionic shield electrostatically repels the incoming hydroxide (

    
    ) nucleophile, severely stalling the reaction and often leaving the starting material unreacted or trapped at the amide intermediate stage.
    
  • The Success of Acidic Hydrolysis: Conversely, utilizing concentrated hydrochloric acid (HCl) protonates the basic pyridine and imidazole nitrogens (pKa ~5-7). This multiple protonation withdraws electron density from the C2 position, highly activating the nitrile carbon and making it exceptionally electrophilic. This facilitates rapid nucleophilic attack by water, driving the reaction through the imidic acid and amide intermediates directly to the carboxylic acid .

Mechanism Start 3H-Imidazo[4,5-c]pyridine-2-carbonitrile BasePath Basic Conditions (NaOH) Start->BasePath AcidPath Acidic Conditions (HCl) Start->AcidPath BaseIntermediate Azolate Anion Formation (Deprotonated Imidazole) BasePath->BaseIntermediate AcidIntermediate Pyridinium/Imidazolium Cation (Protonated Core) AcidPath->AcidIntermediate BaseResult Nucleophilic Repulsion (Reaction Stalls/Slows) BaseIntermediate->BaseResult OH- attack hindered AcidResult Enhanced Electrophilicity (Rapid Hydrolysis) AcidIntermediate->AcidResult H2O attack facilitated

Mechanistic divergence: Acidic vs. basic hydrolysis pathways for imidazopyridine nitriles.

Quantitative Data & Optimization

To empirically validate the mechanistic rationale, various hydrolysis conditions were screened. The data summarized in Table 1 demonstrates that harsh acidic conditions are strictly required to achieve full conversion to the carboxylic acid without stalling at the amide intermediate .

Table 1: Comparison of Hydrolysis Conditions for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

Hydrolysis ConditionReagents & EquivalentsTemp (°C)Time (h)Conversion (%)Primary Impurity / Outcome
Standard Basic 2.0 M NaOH (aq), EtOH80 (Reflux)24< 15%Unreacted Nitrile (Anion Repulsion)
Oxidative Basic 2.0 M NaOH, 30% H₂O₂5012~ 65%Amide Intermediate (Stalled)
Dilute Acidic 2.0 M HCl (aq)100 (Reflux)24~ 80%Amide Intermediate (Incomplete)
Concentrated Acidic 12.0 M HCl (aq)105 (Reflux)12> 99%Clean Conversion to Carboxylic Acid

Experimental Workflow & Protocol

The following protocol utilizes concentrated HCl to drive the hydrolysis, followed by a highly specific isoelectric precipitation step to isolate the amphoteric product without the need for chromatography.

G cluster_0 Reaction Phase cluster_1 Isolation Phase Nitrile 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile Protonation Acidic Activation (Conc. HCl) Nitrile->Protonation Amide Amide Intermediate (Transient) Protonation->Amide Acid Carboxylic Acid (HCl Salt) Amide->Acid Neutralization pH Adjustment (NH4OH to pH 4.5) Acid->Neutralization Cool to 0°C Zwitterion Zwitterion Precipitation Neutralization->Zwitterion Filtration Vacuum Filtration & Washing Zwitterion->Filtration

Workflow for the acidic hydrolysis and isoelectric isolation of the carboxylic acid.

Materials & Reagents
  • Starting Material: 3H-Imidazo[4,5-c]pyridine-2-carbonitrile (1.0 eq)

  • Reagent: Concentrated Hydrochloric Acid (37% w/w, ~12 M) (10-15 volumes)

  • Neutralization Base: Ammonium Hydroxide (NH₄OH, 28-30% aqueous solution)

  • Wash Solvents: Ice-cold Deionized Water, Acetone

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a water-cooled reflux condenser.

  • Add 3H-imidazo[4,5-c]pyridine-2-carbonitrile (1.0 eq) to the flask.

  • Slowly add concentrated HCl (10 volumes). Caution: The initial protonation of the heterocycle is exothermic. Ensure adequate ventilation.

  • Heat the mixture to 100–105 °C to maintain a gentle reflux using a heating mantle or oil bath.

Phase 2: In-Process Monitoring (Self-Validating System) 5. After 8 hours of reflux, withdraw a 10 µL aliquot from the reaction mixture. 6. Dilute the aliquot in 1 mL of Methanol/Water (1:1) and analyze via UPLC-MS (ESI+). 7. Validation Checkpoint: The reaction is deemed complete when the nitrile starting material (


 145 

) and the transient amide intermediate (

163

) are ≤ 1% relative to the target carboxylic acid (

164

). Continue heating if the amide intermediate persists.

Phase 3: Workup and Isoelectric Isolation 8. Once complete, remove the flask from the heat source and cool the reaction mixture to 0–5 °C using an ice-water bath. 9. Transfer the highly acidic solution to a beaker. 10. Slowly add concentrated NH₄OH dropwise while rigorously monitoring the pH with a calibrated pH meter. 11. Causality of pH Choice: Adjust the pH strictly to 4.5 – 5.0 . At this specific isoelectric point, the basic pyridine nitrogen is protonated and the carboxylic acid is deprotonated. The molecule exists as a neutral zwitterion, which exhibits minimum aqueous solubility and forces precipitation. 12. Stir the resulting thick suspension at 0 °C for 1 hour to maximize crystal formation.

Phase 4: Filtration and Final Validation 13. Filter the precipitate under vacuum using a Büchner funnel. 14. Wash the filter cake with ice-cold water (2 x 2 volumes) to remove residual ammonium chloride salts, followed by a wash with cold acetone (1 volume) to displace water and facilitate drying. 15. Dry the solid in a vacuum oven at 50 °C for 12 hours. 16. Final Validation Checkpoint: Perform FT-IR spectroscopy (ATR). The protocol is validated as successful when the sharp


 stretch at ~2220 

is completely absent, replaced by a broad

stretch (2500-3300

) and a strong

stretch (~1680-1710

) characteristic of the carboxylic acid.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles Chemistry LibreTexts URL:[Link]

  • Hydrolysis of Nitriles: Acidic and Basic Mechanisms Organic Chemistry Tutor URL:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Chemistry Steps URL:[Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review MDPI - Molecules URL:[Link]

Application

Application Note: Chemoselective Reduction of Imidazo[4,5-c]pyridine-2-carbonitrile to (Imidazo[4,5-c]pyridin-2-yl)methanamine

Executive Summary & Substrate Rationale The reduction of imidazo[4,5-c]pyridine-2-carbonitrile to its corresponding primary amine is a pivotal transformation in medicinal chemistry. The imidazo[4,5-c]pyridine core serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

The reduction of imidazo[4,5-c]pyridine-2-carbonitrile to its corresponding primary amine is a pivotal transformation in medicinal chemistry. The imidazo[4,5-c]pyridine core serves as a privileged 3-deazapurine bioisostere, frequently utilized in the development of [1].

However, reducing a nitrile on this electron-deficient, highly coordinating N-heterocycle presents unique synthetic challenges:

  • Catalyst Poisoning: The basic pyridine (N5) and imidazole (N1/N3) nitrogens strongly coordinate to transition metal catalysts (e.g., Pd/C) or Lewis acidic hydrides (e.g., LiAlH₄), often resulting in [2].

  • Dimerization: The conversion of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. In standard reductions, this imine is susceptible to nucleophilic attack by the newly formed primary amine, leading to the formation of [3].

Pathway Nitrile Imidazo[4,5-c]pyridine -2-carbonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine [H] PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine (Dimer Byproduct) Imine->SecondaryAmine + Primary Amine - NH3, [H] PrimaryAmine->SecondaryAmine Nucleophilic Attack

Mechanistic pathway of nitrile reduction highlighting the competing dimerization side-reaction.

Methodological Evaluation

To circumvent these issues, we evaluate three field-proven methodologies. For bench-scale synthesis of heteroaromatic amines, the Nickel Boride (Ni₂B) method is highly recommended due to its rapid kinetics, which outcompetes the dimerization pathway.

Table 1: Quantitative Comparison of Reduction Methodologies
MethodologyReagents & ConditionsChemoselectivityTypical YieldScalability
Nickel Boride (In situ) NiCl₂·6H₂O, NaBH₄, MeOH, 0 °CHigh (Fast reduction, minimal dimer)75–90%Moderate (H₂ gas evolution)
Lithium Aluminum Hydride LiAlH₄, THF, 0 °C to RefluxLow (Coordination issues)40–55%Poor (Exothermic, complex workup)
Catalytic Hydrogenation Raney Ni, H₂ (50 psi), NH₃/MeOHModerate (Requires NH₃ to trap imine)65–80%High (Requires pressure vessel)

Experimental Protocols

Protocol A: Nickel Boride (NaBH₄/NiCl₂) Reduction (Preferred)

This protocol leverages the in situ generation of finely divided Nickel Boride (Ni₂B), which acts as a highly active catalytic surface for hydrogen transfer from NaBH₄, [4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve imidazo[4,5-c]pyridine-2-carbonitrile (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Precursor Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.5 equiv, 5 mmol). The solution will typically turn pale green. Cool the mixture to 0 °C using an ice bath.

  • Hydride Addition: Slowly add Sodium Borohydride (NaBH₄, 4.0 equiv, 40 mmol) in small portions over 30 minutes.

    • Causality Check: The addition of NaBH₄ immediately generates a black precipitate of Ni₂B and evolves hydrogen gas. The slow addition controls the exothermic hydrogen evolution and maintains a steady concentration of active hydride, preventing the accumulation of the imine intermediate and thus halting dimerization.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Quench and Filtration: Carefully quench the reaction with water (10 mL) to destroy excess NaBH₄. Filter the black suspension through a pad of Celite to remove the nickel boride catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with a highly polar organic solvent (e.g., n-butanol or 10% MeOH/DCM) to isolate the target amine.

Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction with Fieser Workup

For substrates resistant to catalytic methods, LiAlH₄ provides a [5].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend LiAlH₄ (2.0 equiv, 20 mmol) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.

  • Substrate Addition: Dissolve the nitrile (1.0 equiv, 10 mmol) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Causality Check: The strong Lewis acidity of the aluminum coordinates with the pyridine and imidazole nitrogens. Using an excess of LiAlH₄ (2.0 equiv instead of the theoretical 0.5 equiv) compensates for this non-productive coordination.

  • Reduction: Heat the reaction to reflux (65 °C) for 4 hours.

  • Fieser Quench: Cool the reaction to 0 °C. Dilute with THF. Sequentially add:

    • x mL of distilled water (where x = grams of LiAlH₄ used).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Causality Check: This specific sequence hydrolyzes the aluminum alkoxide/amide complexes, converting them into a granular, easily filterable white precipitate of aluminum salts. Deviating from this[6] results in a gelatinous emulsion that permanently traps the polar amine product.

  • Filtration: Filter the granular salts through Celite, wash with hot THF, and concentrate the filtrate.

Fieser AlComplex Al-Amine Complex (Post-Reduction) AddWater1 Add x mL H2O (Hydrolyze Hydrides) AlComplex->AddWater1 AddNaOH Add x mL 15% NaOH (Form Aluminate) AddWater1->AddNaOH AddWater2 Add 3x mL H2O (Precipitate Al Salts) AddNaOH->AddWater2 Filtration Filter Granular Salts (Release Free Amine) AddWater2->Filtration

Logical sequence of the Fieser workup to liberate polar amines from aluminum complexes.

Self-Validating System & Analytical Verification

A robust protocol must include built-in verification steps to ensure scientific integrity and confirm that the highly polar amine was successfully liberated from the reaction matrix:

  • TLC Monitoring: The starting nitrile is strongly UV-active. The product primary amine will remain at the baseline in standard non-polar solvent systems. Use a highly polar system (e.g., DCM:MeOH:NH₄OH 80:18:2) and visualize with Ninhydrin stain; the primary amine will appear as a distinct purple/pink spot.

  • NMR Verification: In ¹H NMR (DMSO-d₆), successful reduction is confirmed by the disappearance of the nitrile ¹³C signal (~115 ppm) and the emergence of a new methylene singlet around 4.0–4.2 ppm integrating to 2 protons, accompanied by a broad D₂O-exchangeable amine signal.

  • LC-MS Integrity Check: The target mass for (imidazo[4,5-c]pyridin-2-yl)methanamine is [M+H]⁺ = 149.1. The presence of a mass at [M+H]⁺ = 280.1 indicates the formation of the secondary amine dimer, signaling that the hydride addition was too slow or the catalyst loading was insufficient.

References

  • Title: Furopyridine compounds as p53 mutant stabilizer and uses thereof. Source: Google Patents.
  • Title: Nitrile reduction. Source: Wikipedia. URL: [Link]

  • Title: How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Source: ResearchGate. URL: [Link]

  • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Source: Semantic Scholar. URL: [Link]

  • Title: Nitrile to Amine (LiAlH4 or LAH reduction). Source: Organic Synthesis. URL: [Link]

  • Title: The Reduction of Nitriles. Source: Chemistry LibreTexts. URL: [Link]

Sources

Method

Microwave-assisted synthesis of imidazo[4,5-c]pyridine derivatives

Application Note & Protocol: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives Executive Summary: The Scaffold & The Strategy The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives

Executive Summary: The Scaffold & The Strategy

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to purines (adenine/guanine). Unlike its isomer imidazo[1,2-a]pyridine, which is synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction, the [4,5-c] fused system requires a precise condensation strategy targeting the 3,4-positions of the pyridine ring.

This guide details the microwave-assisted synthesis (MWAS) of these derivatives. By replacing conventional thermal heating (reflux in polyphosphoric acid for 24+ hours) with dielectric heating, we achieve reaction completion in minutes with superior yields.

Key Applications:

  • Kinase Inhibition: Targeting Src, Fyn, CDK2, and Aurora B kinases (ATP-binding site competitors).

  • Antiviral Agents: Inhibitors of RNA-dependent RNA polymerases (e.g., BVDV, RSV).

  • Neurological Modulation: Derivatives related to 3,4-diaminopyridine (LEMS treatment).

Mechanistic Insight & Causality

Understanding the mechanism is critical for troubleshooting. The formation of the imidazole ring fused to the pyridine core proceeds through two distinct pathways depending on the electrophile (Carboxylic Acid vs. Aldehyde).

Pathway A: Dehydrative Cyclization (Carboxylic Acids)
  • Amidation: Nucleophilic attack of the 3-amino or 4-amino group on the carboxylic acid (activated in situ).

  • Cyclodehydration: The resulting amide undergoes intramolecular attack by the adjacent amine, eliminating water to close the imidazole ring.

    • Microwave Effect:[1][2][3][4][5][6][7][8] Rapid superheating of polar solvents (or neat reactants) accelerates the rate-limiting dehydration step, which is entropically driven.

Pathway B: Oxidative Cyclization (Aldehydes)
  • Imine Formation: Condensation of the diamine with an aldehyde forms a Schiff base (imine).

  • Cyclization: Intramolecular attack forms a dihydro-imidazole intermediate.

  • Oxidation: Aromatization requires an oxidant (e.g., air, Na2S2O5, or nitro-compounds) to yield the final aromatic system.

Caption: Dual mechanistic pathways for imidazo[4,5-c]pyridine synthesis. Pathway A is preferred for stability; Pathway B for library diversity.

Experimental Protocols

Protocol 1: Direct Condensation with Carboxylic Acids (Standard)

Best for: Stable, high-yield synthesis of 2-substituted derivatives.

Reagents:

  • Substrate: 3,4-Diaminopyridine (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.2 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) or neat (solvent-free) if acid is liquid.

  • Alternative Green Solvent: Water (requires higher temp/pressure).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix 3,4-diaminopyridine (1.0 mmol, 109 mg) and the carboxylic acid (1.2 mmol).

  • Catalyst Addition: Add 0.5 - 1.0 g of PPA. Note: PPA serves as both solvent and dehydrating agent.

  • Microwave Irradiation:

    • Instrument: CEM Discover or Anton Paar Monowave.

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temp: 160°C - 180°C.

    • Time: 10 - 15 minutes. (vs. 24h thermal reflux).

    • Stirring: High (PPA is viscous).

  • Work-up:

    • Cool to 50°C.

    • Pour reaction mixture into crushed ice/water (20 mL).

    • Neutralize with Ammonium Hydroxide (NH4OH) or NaOH to pH 8-9.

    • Precipitation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).

Self-Validation Check:

  • Visual: Reaction mixture should turn homogenous (darkening is normal).

  • TLC: Disappearance of the diamine spot (polar, stays near baseline) and appearance of a fluorescent spot (higher Rf).

Protocol 2: One-Pot Oxidative Cyclization with Aldehydes (Library Gen)

Best for: Rapid generation of diverse libraries using readily available aldehydes.

Reagents:

  • Substrate: 3,4-Diaminopyridine (1.0 equiv)

  • Reagent: Aryl/Alkyl Aldehyde (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na2S2O5) (1.0 equiv) or Nitrobenzene (as solvent/oxidant).

  • Solvent: Ethanol or DMF.

Step-by-Step Workflow:

  • Mixing: Dissolve 3,4-diaminopyridine (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (3 mL) in a 10 mL MW vial.

  • Oxidant Addition: Add Na2S2O5 (1.0 mmol). Why? Promotes the oxidation of the dihydro-intermediate to the aromatic imidazole.

  • Microwave Irradiation:

    • Temp: 120°C.

    • Time: 5 - 10 minutes.

    • Pressure: Max 250 psi (Ethanol generates pressure).

  • Work-up:

    • Cool to RT.

    • Concentrate solvent in vacuo.[2]

    • Resuspend in water, extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification: Column chromatography is usually required to remove unreacted aldehyde.

Caption: General workflow for microwave-assisted synthesis of imidazo[4,5-c]pyridines.

Data Summary & Optimization

Table 1: Comparison of Microwave vs. Conventional Synthesis

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)Improvement Factor
Temperature Reflux (100-140°C)140-180°C (Pressurized)Higher Activation
Reaction Time 12 - 24 Hours5 - 15 Minutes~100x Faster
Solvent PPA, Xylene, NitrobenzeneEthanol, Water, Solvent-freeGreener Profile
Typical Yield 40 - 65%75 - 95%+30% Yield
Purity (Crude) Low (Thermal degradation)High (Cleaner profile)Simplified Workup

Troubleshooting Guide:

  • Low Yield (Acid Method): Ensure PPA is fresh and stir bar is effective (viscosity issue). Increase temp to 180°C.

  • Incomplete Reaction (Aldehyde Method): The oxidation step is the bottleneck. Add 10 mol% Iodine (I2) or increase Na2S2O5 loading.

  • Pressure Errors: If using Ethanol >120°C, ensure the vial is rated for 300 psi. Switch to DMF or DMSO for lower pressure at high temps.

References

  • Temple, C., Jr., et al. (1987).[9][10] "Synthesis of potential anticancer agents: Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[9][10] Link

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 31(5).[9] Link

  • Dymińska, A. (2012). "Synthesis of methyl-substituted imidazo[4,5-c]pyridines." Heterocycles.
  • BenchChem. (2025).[4] "Application Note: Microwave-Assisted Synthesis of Imidazopyridines." BenchChem Protocols. Link

  • Li, X., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1). Link

Sources

Application

Application Notes and Protocols for N-alkylation of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed protocols and expert insights for the N-alkylation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile, a key hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and expert insights for the N-alkylation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The N-alkylation of imidazopyridines is a critical step in the synthesis of numerous biologically active compounds, yet it presents significant challenges in controlling regioselectivity.[1][2] This document outlines two primary methodologies: direct N-alkylation under basic conditions and the Mitsunobu reaction. It delves into the mechanistic rationale behind experimental choices, strategies for influencing isomeric outcomes, and robust analytical techniques for structural elucidation of the resulting N-alkylated products. The protocols are designed to be self-validating, with integrated troubleshooting and optimization strategies.

Introduction: The Significance of N-Alkylated Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine core is a prominent structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, anti-autoimmune, and anticancer properties.[1] The introduction of substituents on the nitrogen atoms of the heterocyclic system through N-alkylation is a powerful strategy to modulate the pharmacological profile, influencing properties such as potency, selectivity, and pharmacokinetic parameters.

However, the imidazo[4,5-c]pyridine scaffold possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of a mixture of regioisomers upon alkylation. For 3H-imidazo[4,5-c]pyridine, the possible sites of alkylation are the N1 and N3 atoms of the imidazole ring and the N5 atom of the pyridine ring. The electronic nature and steric hindrance of both the substrate and the alkylating agent, as well as the reaction conditions, play a crucial role in determining the final isomeric ratio.[3][4] The presence of the electron-withdrawing cyano group at the C2 position of the target molecule, 3H-imidazo[4,5-c]pyridine-2-carbonitrile, is expected to influence the electron density of the ring system and, consequently, the regioselectivity of the alkylation.

This guide provides detailed, actionable protocols for the N-alkylation of this specific scaffold, with a strong emphasis on understanding and controlling the reaction outcome.

Understanding Regioselectivity in Imidazo[4,5-c]pyridine Alkylation

The primary challenge in the N-alkylation of 3H-imidazo[4,5-c]pyridines is controlling the site of alkylation. The tautomeric nature of the N-H proton in the imidazole ring further complicates the prediction of the major product.[5]

G cluster_0 Potential N-Alkylation Sites of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile Start 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile N1 N1-alkylated Start->N1 R-X N3 N3-alkylated Start->N3 R-X N5 N5-alkylated Start->N5 R-X

Figure 1. Potential regioisomers from the N-alkylation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile.

Studies on related imidazo[4,5-c]pyridine systems have shown that alkylation with alkyl halides in the presence of a base like potassium carbonate in DMF often leads to the N5-alkylated product as the major isomer.[6][7][8] This preference can be attributed to a combination of thermodynamic and kinetic factors. However, the formation of other isomers is frequently observed, necessitating careful purification and characterization.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile using an alkyl halide under basic conditions. This is a widely employed and robust method for forming C-N bonds.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
3H-Imidazo[4,5-c]pyridine-2-carbonitrile≥95%Commercial/In-houseStarting material. Ensure dryness.
Alkyl halide (e.g., benzyl bromide, iodomethane)Reagent gradeSigma-AldrichThe choice of halide can influence reactivity (I > Br > Cl).
Potassium Carbonate (K₂CO₃), anhydrousAnhydrous, ≥99%Acros OrganicsFinely powdered K₂CO₃ is preferred for better dispersion.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a dry, high-purity solvent to avoid side reactions.
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor extraction and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)For workup.
BrineFor workup.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeFor drying the organic phase.
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3H-imidazo[4,5-c]pyridine-2-carbonitrile (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (5-10 mL per mmol of starting material) to the flask, followed by anhydrous potassium carbonate (2.0-3.0 eq.). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) dropwise to the stirring suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Rationale and Troubleshooting
  • Choice of Base: Potassium carbonate is a moderately strong base, suitable for deprotonating the imidazole N-H. Stronger bases like sodium hydride (NaH) can be used but may lead to different regioselectivity and potential side reactions.[3]

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reagents, and its aprotic nature, which prevents interference with the reaction.

  • Temperature: The reaction is often run at room temperature for reactive alkylating agents like benzyl bromide. For less reactive halides, heating may be necessary. However, elevated temperatures can also lead to the formation of more byproducts.

  • Troubleshooting:

    • Low or No Yield: Ensure all reagents and solvents are anhydrous. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a stronger base.[3]

    • Mixture of Isomers: This is a common outcome. Careful optimization of reaction conditions (temperature, base, solvent) may favor the formation of one isomer. Alternatively, efficient chromatographic separation is crucial.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly for primary and secondary alcohols, under mild, neutral conditions.[9][10] This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon.

G Start 3H-Imidazo[4,5-c]pyridine-2-carbonitrile + R-OH Reagents PPh₃ + DIAD/DEAD Start->Reagents Intermediate Alkoxyphosphonium salt Reagents->Intermediate Product N-alkylated Imidazo[4,5-c]pyridine- 2-carbonitrile Intermediate->Product Byproducts Ph₃P=O + DIAD-H₂/DEAD-H₂ Intermediate->Byproducts

Figure 2. Simplified workflow of the Mitsunobu reaction for N-alkylation.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
3H-Imidazo[4,5-c]pyridine-2-carbonitrile≥95%Commercial/In-houseThe nucleophile.
Alcohol (R-OH)Reagent gradeSigma-AldrichThe source of the alkyl group.
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)94-97%Sigma-AldrichCaution: Azodicarboxylates are hazardous and should be handled with care in a fume hood.[11]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichA common solvent for Mitsunobu reactions.
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 3H-imidazo[4,5-c]pyridine-2-carbonitrile (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution over 15-20 minutes. A color change and/or the formation of a precipitate are often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove. Trituration with a suitable solvent like diethyl ether can sometimes help in its removal.

  • Purification: Purify the product by silica gel column chromatography.

Rationale and Mechanistic Insight

The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt intermediate from the reaction of the alcohol with the PPh₃/DIAD adduct.[9] The deprotonated imidazo[4,5-c]pyridine then acts as a nucleophile, attacking the carbon of the activated alcohol in an Sₙ2 fashion. This mechanism is consistent with the observed inversion of configuration if a chiral secondary alcohol is used.[9]

Structural Elucidation of Regioisomers

Due to the likely formation of a mixture of N-alkylated isomers, unambiguous structural characterization is paramount. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is the most powerful tool for this purpose.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For example, a NOESY correlation between the protons of the newly introduced alkyl group (e.g., the benzylic -CH₂-) and the protons on the pyridine ring (H4 and H6) would strongly suggest N5-alkylation.[5][6]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This can be used to establish connectivity between the alkyl group and the heterocyclic core.

Conclusion

The N-alkylation of 3H-imidazo[4,5-c]pyridine-2-carbonitrile is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. While direct alkylation with alkyl halides under basic conditions is a common and effective method, careful control of reaction conditions and rigorous purification are necessary to manage the inherent challenge of regioselectivity. The Mitsunobu reaction offers a milder alternative that can also be explored. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize the desired N-alkylated imidazo[4,5-c]pyridine derivatives.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • Doganc, F., & Göker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (2025, September 10). ResearchGate.
  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". (n.d.). International Journal of Psychosocial Rehabilitation.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). PubMed.
  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. (n.d.).
  • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. (n.d.). Benchchem.
  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. (2020, April 5). Semantic Scholar.
  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. (2021, February 15). ResearchGate.
  • 3-Methyl-3H-imidazo 4,5-b pyridine-6-carbonitrile AldrichCPR 1186310-93-9. (n.d.). Sigma-Aldrich.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. (2025, August 6). ResearchGate.
  • 3h-imidazo[4,5-c]pyridine-2-carboxylic acid. (n.d.). ChemicalBook.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate.
  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma.
  • 773884-58-5 | 3H-imidazo[4,5-b]pyridine-6-carbonitrile. (n.d.). ChemScene.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.).
  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. (2002, December 24). ACS Publications.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). European Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3H-Imidazo[4,5-c]pyridine-2-carbonitrile Synthesis

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile . It prioritizes yield improvement, impurity control, and scalable repr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile . It prioritizes yield improvement, impurity control, and scalable reproducibility.

Case ID: IMP-CN-45C Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for C2-Cyanation

Executive Summary & Mechanistic Insight[1]

The synthesis of 3H-imidazo[4,5-c]pyridine-2-carbonitrile (CAS: 1199773-52-8) presents a unique challenge compared to its benzimidazole analogues. The electron-deficient pyridine ring fused to the imidazole core significantly increases the electrophilicity of the C2 position.

The Core Problem: While this electrophilicity facilitates nucleophilic attack during ring closure, it renders the final nitrile product highly susceptible to hydrolysis (converting to the amide) under even mild aqueous conditions. Furthermore, the "classic" dehydration of 2-carboxamides often fails due to the poor solubility of the imidazo[4,5-c]pyridine scaffold.

The Solution: The most robust, high-yield protocol relies on the Palladium-Catalyzed Cyanation of the 2-Chloro Intermediate . This route avoids the harsh dehydrating conditions of amides and the reversibility of nucleophilic aromatic substitution (


) with alkali cyanides.

Master Protocol: The 2-Chloro Displacement Route

This workflow is designed to maximize throughput and minimize hydrolysis.

Phase 1: Precursor Synthesis (2-Chloro-3H-imidazo[4,5-c]pyridine)

Target: High-purity chloride intermediate to prevent catalyst poisoning in Phase 2.

  • Cyclization: React 3,4-diaminopyridine with urea (melt at 160°C) or carbonyldiimidazole (CDI) in THF to form the 2-hydroxy-3H-imidazo[4,5-c]pyridine (tautomer of the cyclic urea).

    • Critical Check: Ensure complete consumption of diamine; unreacted amine poisons the next step.

  • Chlorination: Reflux the 2-hydroxy intermediate in POCl₃ (Phosphorus Oxychloride) for 4–6 hours.

    • Optimization: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to accelerate the reaction if conversion is slow.

  • Workup: Quench carefully into ice water/NH₄OH to pH 7–8. Filter the solid.[1]

    • Yield Tip: Do not extract with organic solvents; the product is often sparingly soluble. Filtration is more efficient.

Phase 2: Palladium-Catalyzed Cyanation (Yield Critical Step)

Methodology: Buchwald-Hartwig Cyanation using Zn(CN)₂

ParameterSpecificationRationale
Substrate 2-Chloro-3H-imidazo[4,5-c]pyridine1.0 equiv
Reagent Zn(CN)₂ (Zinc Cyanide)0.6–0.7 equiv (Excess leads to impurities)
Catalyst Pd₂(dba)₃ 2–3 mol% (Precursor)
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)4–6 mol% (Crucial for stability at high T)
Additive Zn Dust (Activated)10 mol% (Keeps Pd in active Pd(0) state)
Solvent DMA (Dimethylacetamide) or NMP Anhydrous, degassed. High boiling point required.
Temp/Time 110–120°C for 4–12 hoursMonitor by LCMS; do not overheat.

Step-by-Step Protocol:

  • Degassing: Charge the reaction vessel with the 2-chloro substrate, Zn(CN)₂, Zn dust, and dppf. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add Pd₂(dba)₃ and anhydrous DMA under Argon flow.

  • Reaction: Heat to 120°C.

    • Note: The mixture will turn from dark red/purple to black/brown.

  • Quench (Crucial for Yield): Cool to room temperature. Dilute with EtOAc.

  • Scavenging: Add 1M aqueous FeSO₄ or dilute ammonia to complex the zinc salts. Filter through Celite.

  • Purification: The product is likely in the organic layer (if soluble) or the Celite pad (if insoluble).

    • Solubility Alert: This product is often poorly soluble. If it precipitates, wash the Celite cake with hot THF or MeOH/DCM (1:9).

Visual Workflows

Diagram 1: Synthesis Logic Flow

SynthesisWorkflow Start 3,4-Diaminopyridine Step1 Cyclization (Urea/CDI) Start->Step1 Inter1 2-Hydroxy-imidazo[4,5-c]pyridine Step1->Inter1 Step2 Chlorination (POCl3/DMF) Inter1->Step2 Inter2 2-Chloro-imidazo[4,5-c]pyridine Step2->Inter2 Step3 Cyanation (Zn(CN)2 / Pd-dppf) Inter2->Step3 Preferred Route Alt1 Nucleophilic Subst. (NaCN/DMSO) Inter2->Alt1 Low Yield Product 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile Step3->Product Alt1->Product

Caption: Optimized synthetic pathway prioritizing the Pd-catalyzed cyanation for maximum conversion.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impurities Check1 Is the byproduct an Amide? Issue->Check1 Yes1 Hydrolysis Occurred Check1->Yes1 Yes (M+18 peak) No1 Incomplete Conversion? Check1->No1 No Fix1 Action: Dry solvents (KF < 100ppm) Avoid acidic workup Store under N2 Yes1->Fix1 Yes2 Catalyst Deactivation No1->Yes2 Starting Material Remains No2 Black Tar / Decomposition? No1->No2 Fix2 Action: Add 10% Zn dust Regenerate Pd(0) Check O2 exclusion Yes2->Fix2 Fix3 Action: Lower Temp (100°C) Switch to Pd(PPh3)4 Reduce Reaction Time No2->Fix3

Caption: Diagnostic logic for resolving common failure modes in cyanation reactions.

Troubleshooting Dashboard

Issue: Hydrolysis to Amide (M+18 Peak)

Symptoms: LCMS shows a major peak with Mass = Target + 18. Root Cause: The nitrile group at C2 is activated by the pyridine ring, making it extremely sensitive to water, especially at high temperatures or extreme pH. Fix:

  • Solvent: Ensure DMA/NMP is "Anhydrous Grade" (water < 50 ppm).

  • Workup: Avoid aqueous acidic washes (e.g., 1N HCl) to remove salts. Instead, use a dry load technique: concentrate the reaction mixture, adsorb onto silica, and elute with EtOAc/MeOH.

  • Storage: Store the product in a desiccator; it can hydrolyze upon standing in humid air.

Issue: "Stalled" Reaction (Incomplete Conversion)

Symptoms: 30–50% starting chloride remains after 12 hours. Adding more catalyst doesn't help. Root Cause: Oxidation of the Palladium catalyst or poisoning by trace sulfur/amine impurities from the precursor. Fix:

  • Zinc Dust: Always add 5–10 mol% activated Zn dust to the reaction. This reduces any oxidized Pd(II) back to the active Pd(0) species.

  • Ligand Switch: Switch from dppf to Xantphos . Xantphos has a wider bite angle and often stabilizes the reductive elimination step for difficult substrates.

Issue: Product Solubility & Purification

Symptoms: Product is not extracting into organic layer; substantial loss on filtration. Root Cause: 3H-Imidazo[4,5-c]pyridines are notorious for poor solubility in EtOAc or DCM due to strong intermolecular H-bonding. Fix:

  • Extraction: Use THF:EtOAc (1:1) or 10% MeOH in DCM for extractions.

  • Chromatography: Use a gradient of DCM -> DCM:MeOH:NH₄OH (90:9:1). The ammonia helps break H-bonds and improves peak shape.

Frequently Asked Questions (FAQ)

Q: Can I use NaCN or KCN instead of Zn(CN)₂ to save money? A: You can, but expect lower yields (30–50% vs. 70–80%). Why? The nucleophilic substitution (


) requires higher temperatures or strong nucleophiles. Under these conditions, the "naked" cyanide ion is basic and can cause polymerization of the electron-deficient pyridine ring. If you must use NaCN, add DABCO (1 equiv)  as a catalyst and use DMSO  at 80°C [1].

Q: Why is the 3H-tautomer specified? A: In solution, the proton on the imidazole ring is tautomeric (rapidly moving between N1 and N3). For the C2-nitrile derivative, the tautomers are chemically equivalent regarding the synthesis of the core. However, if you alkylate the nitrogen, you will get a mixture of 1H and 3H regioisomers (often 3:1 ratio favoring 3H or 1H depending on sterics).

Q: Is the product toxic? A: Yes. It is a nitrile and a fused pyridine. Treat it as a potential source of cyanide upon metabolic breakdown. Handle with extreme care in a fume hood.

Q: Can I make this via dehydration of the amide? A: Only if you already have the amide. Synthesizing the amide from the ester is often difficult due to the low reactivity of the ester. The 2-chloro cyanation route is generally 2–3 steps shorter and higher yielding from the diamine starting material.

References

  • Preparation of Cyanopyridines by Direct Cyanation. Source: Katritzky, A. R., et al. Synthesis, 2005(06), 993–997.[2] Relevance: Establishes baseline conditions for cyanating electron-deficient pyridine rings using KCN/NaCN and activation strategies.

  • Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile. Source:Molbank, 2022(2), M1386. Relevance: Demonstrates the use of Copper Cyanide (CuCN) and high-temperature DMF conditions for cyanating the specific 3,4-diaminopyridine scaffold.

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile. Source:The Journal of Organic Chemistry, 2002, 67(26), 9460–9462. Relevance: Provides mechanistic insight into the formation of the cyano-substituted imidazopyridine core and stability of the nitrile group.

  • Process for the preparation of 2-cyanopyridines. Source: US Patent 6699993B1. Relevance: Industrial protocols for cyanating chloropyridines using DMAP and NaCN, offering a scalable alternative to Palladium.

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives. Source:New Journal of Chemistry, 2014. Relevance: Confirms the reactivity of the 3,4-diaminopyridine precursor and cyclization conditions to the imidazo[4,5-c]pyridine core.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Imidazopyridine Nitriles

Welcome to the Technical Support Center for Medicinal Chemistry and Formulation. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious bottlenecks in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Formulation. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious bottlenecks in drug development: the poor aqueous solubility of imidazopyridine nitriles.

While the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutics (e.g., zolpidem, alpidem, and emerging antitubercular and antileishmanial agents)[1][2][3], the addition of a strongly electron-withdrawing nitrile group often exacerbates lipophilicity and crystal lattice energy, leading to "brick dust" properties. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these hurdles, whether you are in the hit-to-lead optimization phase or preparing for in vivo efficacy studies.

Diagnostic Workflow

G Start Imidazopyridine Nitrile Solubility Issue CheckStage Can you modify the chemical structure? Start->CheckStage ChemMod Chemical Modification CheckStage->ChemMod Yes FormMod Formulation Strategy CheckStage->FormMod No AddAmine Add Basic Amine (e.g., Piperazine) for Salt Formation ChemMod->AddAmine AddSp3 Increase sp3 Character (Disrupt Planarity) ChemMod->AddSp3 InVitro In Vitro Assays FormMod->InVitro InVivo In Vivo Dosing FormMod->InVivo DMSO DMSO + Surfactant (Tween 80) InVitro->DMSO ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Nano Nanosuspension InVivo->Nano

Diagnostic workflow for resolving imidazopyridine nitrile solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do imidazopyridine nitriles specifically suffer from such poor aqueous solubility? A1: The solubility of a compound is primarily governed by two thermodynamic factors: lipophilicity (LogP) and crystal lattice energy (reflected by its melting point). The imidazo[1,2-a]pyridine core is highly planar and aromatic[4]. When a nitrile group (-CN) is introduced, its linear geometry and strong electron-withdrawing nature create a significant dipole moment. This promotes tight intermolecular dipole-dipole stacking and strong π-π interactions in the solid state[5]. Consequently, the crystal lattice energy skyrockets, making it thermodynamically unfavorable for water molecules to break the lattice and solvate the compound.

Q2: We are still in the lead optimization phase. How can I chemically modify the scaffold to improve solubility without losing the nitrile's target binding affinity? A2: If you have the flexibility to alter the chemical structure, you should focus on two primary strategies:

  • Disrupting Planarity (Increasing sp³ Character): Introducing sp³-hybridized carbons (e.g., replacing a flat phenyl ring with a cyclohexyl or piperidine ring) introduces three-dimensional bulk[2][5]. This prevents tight crystal packing, lowering the melting point and improving thermodynamic solubility.

  • Introducing Ionizable Groups: The imidazopyridine core itself is only weakly basic. By appending a basic moiety with a higher pKa (like a morpholine, piperazine, or pyrrolidine ring) to a solvent-exposed region of the molecule, you enable the formation of highly soluble salts (e.g., hydrochloride or mesylate salts)[2]. This modification allows the compound to become ionized at physiological or gastric pH, drastically increasing aqueous solubility[6].

Q3: My compound is already synthesized, and I cannot change the structure. What formulation strategies work best for in vitro biochemical and cellular assays? A3: For in vitro assays, you must maintain the compound in solution without using excipients that cause cellular toxicity. Start with a highly concentrated stock in 100% DMSO. When diluting into the aqueous assay buffer, keep the final DMSO concentration below 1% (v/v) to avoid cytotoxicity. If the compound still precipitates, pre-mix the DMSO stock with a non-ionic surfactant like Tween 80 or Kolliphor EL before aqueous dilution. The surfactant forms micellar nanoreactors that encapsulate the hydrophobic imidazopyridine nitrile, keeping it dispersed in the aqueous phase[7][8].

Q4: We are moving to animal models. How do I formulate this "brick dust" compound for oral in vivo dosing? A4: For poorly soluble, highly crystalline compounds (BCS Class II or IV), standard aqueous suspensions will result in erratic and poor oral bioavailability[6].

  • Amorphous Solid Dispersions (ASDs): This is the gold standard for rigid, high-melting-point compounds. By co-precipitating the drug with a hydrophilic polymer, you trap the imidazopyridine nitrile in a high-energy, amorphous state[6]. This bypasses the crystal lattice energy barrier, generating a supersaturated solution in the gastrointestinal tract to drive absorption[6].

  • Nanosuspensions: If the compound is prone to rapid recrystallization from an ASD, wet milling the crystalline drug down to the nanometer range (<500 nm) drastically increases the surface area, thereby increasing the dissolution velocity according to the Noyes-Whitney equation[6].

Data Presentation: Comparison of Solubility Enhancement Techniques
StrategyMechanism of ActionBest Use CaseTypical Solubility GainDrawbacks
Basic Amine Addition Enables salt formation; ionizes at physiological pH.Lead optimization / MedChem phase.100x to 1000xMay alter target binding affinity or membrane permeability.
sp³ Enrichment Disrupts planar π-π stacking; lowers crystal lattice energy.Lead optimization / MedChem phase.10x to 50xCan increase molecular weight and synthetic complexity.
Surfactant Micelles Encapsulates hydrophobic drug in amphiphilic micelles.In vitro assays / IV formulations.5x to 20xHigh concentrations can cause cellular toxicity in vitro.
Amorphous Solid Dispersion Traps drug in a high-energy, non-crystalline state.Oral in vivo dosing (PK/PD studies).10x to 100xRisk of recrystallization over time (poor physical stability).
Nanosuspension Increases surface area to maximize dissolution rate.Oral in vivo dosing for highly stable crystals.5x to 15xRequires specialized milling equipment; particle agglomeration.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol creates a self-validating system where the physical state of the drug directly dictates its dissolution profile.

  • Polymer Selection: Select a hydrophilic polymer with a high glass transition temperature (Tg) that can form hydrogen bonds with the nitrile group, such as PVP-VA (Copovidone) or HPMCAS.

  • Dissolution: Dissolve the imidazopyridine nitrile and the polymer at a 1:4 drug-to-polymer (w/w) ratio in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) until a completely clear solution is achieved.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality note: Rapid evaporation is critical to freeze the drug molecules in the polymer matrix before they have time to nucleate and form crystals.

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove residual solvent traces that could act as plasticizers and induce recrystallization.

  • Characterization: Verify the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp crystalline diffraction peaks.

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)

This protocol determines the exact concentration at which your compound will crash out of an assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the imidazopyridine nitrile in 100% DMSO.

  • Serial Dilution: Create a 2-fold dilution series of the compound in DMSO (ranging from 0.1 mM to 10 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom microtiter plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (500 rpm) to allow thermodynamic equilibrium to establish.

  • Measurement: Read the plate using a nephelometer (light scattering detector). The kinetic solubility limit is identified as the lowest concentration where a significant increase in scattered light is detected, indicating the formation of insoluble, precipitated particles.

References
  • Beilstein Journal of Organic Chemistry. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • MDPI Pharmaceuticals. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]

  • National Institutes of Health (PMC). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at:[Link]

  • MDPI Pharmaceuticals. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at:[Link]

  • National Institutes of Health (PubMed). Optimization of triazine nitriles as rhodesain inhibitors: structure-activity relationships, bioisosteric imidazopyridine nitriles, and X-ray crystal structure analysis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Nitrile Stability &amp; Workup Optimization

Topic: Preventing Hydrolysis of Nitrile Groups During Workup Ticket ID: NCN-STABILITY-001 Assigned Specialist: Senior Application Scientist Executive Summary Nitriles ( ) are deceptively stable. While they resist hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Nitrile Groups During Workup Ticket ID: NCN-STABILITY-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Nitriles (


) are deceptively stable. While they resist hydrolysis under neutral conditions, they become highly labile during reaction workups involving extreme pH , heat , or Lewis acids .

The most common failure mode is not the reaction itself, but the quench . An exothermic quench generates local hotspots; combined with transient high concentrations of acid or base, this rapidly converts your nitrile to a primary amide (


) or carboxylic acid (

).

This guide provides validated protocols to isolate nitriles intact, specifically addressing the risks of metal-hydride reductions and pH-swing extractions.

Module 1: The Mechanics of Failure

To prevent hydrolysis, you must understand how it is triggered. Nitrile hydrolysis is not random; it is driven by activation (making the carbon electrophilic) or nucleophilic strength (forcing an attack).

Pathways to Hydrolysis
  • Acid-Catalyzed (Activation): Protons (

    
    ) or Lewis Acids (
    
    
    
    ) coordinate to the nitrogen lone pair. This pulls electron density away from the carbon, making it hyper-electrophilic and susceptible to attack by even weak nucleophiles like water.
  • Base-Mediated (Nucleophilic Attack): Hydroxide (

    
    ) is a strong enough nucleophile to attack the nitrile carbon directly, forming an imidate intermediate that collapses into an amide.[1]
    
Visualizing the Risk

NitrileHydrolysis Nitrile Nitrile (R-CN) ActivatedComplex Activated Complex [R-CN-M]+ Nitrile->ActivatedComplex Acid/Metal Workup Imidate Imidate Intermediate Nitrile->Imidate Basic Workup Activation Activation (H+ or Metal Lewis Acid) Nucleophile Strong Nucleophile (OH- / Heat) ActivatedComplex->Imidate + H2O Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid Prolonged Hydrolysis

Figure 1: Mechanistic pathways leading to nitrile hydrolysis.[1][2][3][4][5][6] Note that metal cations (common in reduction workups) mimic protons, activating the nitrile toward hydration.

Module 2: Quenching Metal Hydride Reductions (LAH/DIBAL)

The Scenario: You reduced an ester or amide to an alcohol/amine in the presence of a nitrile, using Lithium Aluminum Hydride (LAH) or DIBAL. The Risk: The standard Fieser Workup (


, 15% NaOH, 

) is dangerous here. The NaOH step generates heat and exposes the nitrile to a strong base.[7] Furthermore, Aluminum salts coordinate to the nitrile nitrogen, catalyzing hydration.
Protocol A: The Rochelle Salt Method (Gold Standard)

Best for: Preserving acid/base sensitive groups and preventing aluminum emulsions.

Why it works: Sodium Potassium Tartrate (Rochelle Salt) acts as a ligand, chelating aluminum ions in a neutral, water-soluble complex. This breaks the emulsion without requiring strong acids or bases.

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C in an ice bath.

  • Dilute: Dilute the reaction mixture with an inert solvent (Ether or THF) to act as a heat sink.

  • Quench: Slowly add Ethyl Acetate or Acetone to consume excess hydride. (Avoid water initially to prevent violent exotherms).

  • Chelate: Add a saturated aqueous solution of Rochelle Salt (approx. 20-50 mL per gram of hydride used).

  • Stir: Vigorously stir at room temperature for 1-3 hours .

    • Checkpoint: The mixture will transition from a grey sludge to two clear layers (organic and aqueous).

  • Separate: Pour into a separatory funnel. The aluminum remains in the aqueous layer.

  • Dry: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The Glauber’s Salt Method

Best for: Small scale or when Rochelle salt is unavailable.

Why it works: Sodium sulfate decahydrate (


) releases water slowly as it dissolves/dehydrates, providing a "time-release" quench that minimizes local heating.

Step-by-Step:

  • Cool: Chill reaction to 0°C .

  • Add Solid: Add solid Glauber’s salt in portions to the stirring reaction mixture.

  • Monitor: Bubble evolution will occur. Continue adding until bubbling ceases.

  • Filter: The aluminum salts usually form a granular solid that can be filtered off directly.

Module 3: Acidic/Basic Extractions

The Scenario: You need to quench a Grignard reaction, a Lewis-acid mediated coupling (e.g., Friedel-Crafts), or perform a pH adjustment. The Risk: "Pinner Reaction" conditions (Acid + Nitrile + Alcohol/Water) or simple saponification.

Troubleshooting Table: Quenching Agents
ConditionCommon AgentRisk to NitrileRecommended Alternative
Acidic Quench 1M HClHigh. Strong acid + heat = Amide.Sat.

(cold).
Weakly acidic (pH ~4.5), buffers the pH.
Basic Quench 10-20% NaOHCritical. Rapid saponification.Sat.

or Phosphate Buffer (pH 7.2).
Lewis Acid Removal Water washModerate. Metal salts activate nitrile.EDTA wash or Citric Acid (mild). Chelate the metal first.
Protocol C: The "Cold Buffer" Quench

Best for: Grignard, Organolithium, or Lewis Acid reactions.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) and place it in the freezer until it is slushy (approx -5°C to 0°C).
    
  • Control: Place your reaction vessel in a salt-ice bath (-10°C).

  • Addition: Pour the reaction mixture into the quench (inverse addition) slowly with vigorous stirring.

    • Why? Inverse addition ensures the reactive species is always in the presence of excess coolant/buffer, preventing local pH spikes.

  • Extraction: Immediately extract into organic solvent. Do not let the layers sit. [8]

  • Wash: Wash the organic layer with water (to remove bulk salts) and then brine.

Decision Matrix: Selecting the Right Workup

Use this logic flow to determine the safest protocol for your specific experiment.

WorkupDecision Start Start: Reaction Complete MetalHydride Reagent: Metal Hydride (LAH, DIBAL, Red-Al) Start->MetalHydride Organometallic Reagent: Grignard / Li / Lewis Acid (AlCl3, BF3) Start->Organometallic BasicRxn Reagent: Base (NaH, KOtBu, LDA) Start->BasicRxn Rochelle Protocol A: Rochelle Salt Workup (Neutral, Chelation) MetalHydride->Rochelle Recommended Fieser Standard Fieser (NaOH) RISKY - AVOID MetalHydride->Fieser Avoid ColdNH4Cl Protocol C: Inverse Quench into Cold Sat. NH4Cl Organometallic->ColdNH4Cl ColdBuffer Quench into Cold Phosphate Buffer (pH 7) BasicRxn->ColdBuffer

Figure 2: Decision tree for selecting workup conditions based on reaction reagents.

Frequently Asked Questions (FAQ)

Q: I see a new peak in my NMR at ~6.0-7.0 ppm (broad) and my nitrile peak (2200 cm⁻¹) is weaker. What happened? A: You have likely formed a primary amide. The broad protons are the


 group. This usually happens if the workup got too hot or if the organic/aqueous layers sat together for too long. Treat the layers as "live" until separated and dried.

Q: Can I use Silica Gel to quench? A: Yes, for acid-sensitive nitriles, adding solid silica gel and a few drops of water to a reaction mixture (specifically for oxidations or mild Lewis acid reactions) can adsorb the reagents. However, for aluminum hydrides, this is often insufficient to break the emulsion.

Q: Why is "Inverse Addition" recommended? A: When you add water to the reaction, the first drop of water contacts a large excess of reagent, generating massive heat instantly (runaway exotherm). When you add the reaction to a large volume of ice/buffer, the heat is dissipated immediately into the bulk solvent.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vigneron, J. P., et al. (1996). Improved Workup of Aluminum Hydride Reductions using Rochelle Salt. Tetrahedron, 52(1), 123-144.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source of the standard Fieser workup, noted here for contrast).
  • Cohen, M. A., & Sawden, J. (1990).[3] Selective hydrolysis of nitriles under mild conditions. Tetrahedron Letters, 31(49), 7223-7226. Link

  • University of Rochester. (n.d.). Work up of Aluminum Hydride Reductions. Not Voodoo X. Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 248(13-14), 1382-1401. Link

Sources

Optimization

Technical Support Center: Purification of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical hurdles associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical hurdles associated with isolating 3H-Imidazo[4,5-c]pyridine-2-carbonitrile .

This molecule presents a "perfect storm" of purification challenges: it is a highly polar, nitrogen-rich heterocycle with a sensitive electrophilic functional group. Below, you will find a breakdown of its chemical behavior, a troubleshooting FAQ, and field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling & Chromatographic Implications

Before selecting a purification method, it is critical to understand the causality behind how this molecule interacts with chromatographic media. The synthesis and purification of imidazo[4,5-c]pyridines require careful handling due to their unique electronic properties 1.

ParameterCharacteristicChromatographic Consequence
Molecular Weight 144.13 g/mol Highly polar, low-molecular-weight molecule; elutes very early in standard RP-HPLC gradients. Requires a high-aqueous hold phase.
Hydrogen Bonding 1 Donor (N-H), 3 Acceptors (N, N, C≡N)Severe tailing on bare silica due to strong electrostatic interactions with acidic silanols. Requires basic modifiers.
Acid-Base Profile Basic Imidazole N & Pyridine NpH-sensitive retention. Unbuffered mobile phases lead to partial ionization and peak splitting.
Functional Stability Electrophilic Nitrile (-C≡N)Susceptible to acid/base-catalyzed hydrolysis into an amide (M+18 byproduct) during fraction concentration.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, even when using highly polar solvent mixtures? A: The imidazo[4,5-c]pyridine core is a nitrogen-rich heterocycle. The unsaturated imidazole nitrogen and the pyridine nitrogen are highly basic 2. Bare silica gel contains weakly acidic silanol groups (Si-OH) that form strong hydrogen bonds and ionic interactions with these basic nitrogens, causing irreversible adsorption and streaking. Solution: Switch to amine-functionalized silica (NH₂-silica) or add 1-5% Triethylamine (TEA) to your mobile phase to competitively mask the silanols.

Q2: I am observing double peaks or severe peak broadening in my HPLC chromatogram and NMR spectra. Is my sample impure? A: Not necessarily. Imidazopyridines undergo rapid tautomerism between the 1H- and 3H- forms. If the rate of tautomeric exchange is similar to the chromatographic timescale, you will observe peak broadening or splitting. Additionally, unbuffered mobile phases cause partial ionization, exacerbating this effect. Solution: Buffer your mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to lock the molecule into a single ionization state and yield a sharp, time-averaged peak.

Q3: During fraction concentration, I noticed a new impurity with an [M+H]⁺ mass of 163.06. What is this, and how do I prevent it? A: You are observing the hydrolysis of the carbonitrile group (-C≡N) into a primary amide (-CONH₂), which adds exactly 18 Da (the mass of water) to your compound. While some imidazopyridine-carbonitrile derivatives have been successfully purified using acidic modifiers like formic acid 3, prolonged exposure to aqueous acids or bases during rotary evaporation catalyzes this hydration. Solution: Lyophilize your fractions immediately instead of using heat-based evaporation, or use a neutral/mildly basic volatile buffer to minimize catalytic hydrolysis.

Standardized Purification Workflows

Protocol A: Optimized Preparative RP-HPLC (Recommended)

Causality: Reversed-Phase HPLC avoids the silanol interactions of normal-phase chromatography. Using a mildly basic volatile buffer (pH 8.5) suppresses the ionization of the basic nitrogens and collapses the 1H/3H tautomers into a single sharp peak, maximizing resolution.

  • Sample Preparation: Dissolve the crude mixture in DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a base-stable C18 column (e.g., Waters XBridge C18, 5 µm, 100 Å) designed to withstand the pH 8.5 mobile phase.

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate (

      
      ) in LC-MS grade water, adjusted to pH 8.5 with dilute ammonium hydroxide.
      
    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 20 minutes to ensure adequate retention of this highly polar compound.

  • Fraction Collection & Self-Validation: Collect fractions triggering at 254 nm.

    • Self-Validating System Check: Immediately inject a 1 µL aliquot of the pooled fractions into an analytical LC-MS. A single sharp peak at m/z 145.05

      
       confirms purity. The presence of m/z 163.06 
      
      
      
      indicates nitrile hydrolysis has begun.
  • Isolation: Lyophilize the fractions immediately. Do not use a rotary evaporator with a high-temperature water bath, as prolonged heating in aqueous buffers accelerates nitrile hydrolysis.

Protocol B: Modified Normal-Phase Flash Chromatography

Causality: Standard silica gel is weakly acidic, causing the basic imidazopyridine to streak irreversibly. Triethylamine (TEA) is added to competitively bind the silanol groups, allowing the target compound to elute symmetrically.

  • Column Conditioning: Pre-equilibrate a standard silica gel column with Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA).

  • Loading: Dry-load the crude sample onto Celite or neutral alumina. Do not liquid-load, as the high polarity of the compound will cause localized precipitation at the column head.

  • Elution: Run a step gradient of 0% to 10% Methanol in DCM, maintaining 1% TEA throughout the entire run.

  • Removal of Modifier: Pool the pure fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue three times with toluene, followed by high vacuum drying overnight.

Visualizing Chromatographic Logic & Tautomeric Equilibrium

The diagram below illustrates the causal relationship between mobile phase pH, tautomeric exchange, and the resulting chromatographic behavior of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile.

G Start 3H-Imidazo[4,5-c]pyridine-2-carbonitrile Crude Mixture Cond1 Acidic Mobile Phase (pH < 3) Start->Cond1 0.1% TFA Cond2 Unbuffered Phase (pH 5-7) Start->Cond2 Water/MeCN Cond3 Mildly Basic Buffer (pH 8-9) Start->Cond3 10mM NH4HCO3 Res1 Protonated Pyridine N Risk of Nitrile Hydrolysis Poor Retention Cond1->Res1 Res2 1H/3H Tautomeric Exchange Peak Broadening / Splitting Cond2->Res2 Res3 Suppressed Ionization Sharp Peaks Optimal Resolution Cond3->Res3

Fig 1: Effect of mobile phase pH on chromatographic resolution and stability of imidazopyridines.

References

  • Krause, M.; Foks, H.; Gobis, K. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017. 1[1]

  • Winglee, K., et al. "Mutation of Rv2887, a marR-Like Gene, Confers Mycobacterium tuberculosis Resistance to an Imidazopyridine-Based Agent." Antimicrobial Agents and Chemotherapy, 2015. 4[4]

  • "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis." MDPI, 2025. 2[2]

Sources

Troubleshooting

Optimizing reaction temperature for imidazopyridine cyanation

Welcome to the Imidazopyridine Functionalization Support Center . This technical guide is designed for researchers and drug development professionals optimizing the C-H cyanation of imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazopyridine Functionalization Support Center . This technical guide is designed for researchers and drug development professionals optimizing the C-H cyanation of imidazo[1,2-a]pyridines.

Direct C-H cyanation is a highly efficient late-stage functionalization strategy. However, the imidazopyridine core is sensitive to thermal degradation and unwanted side reactions (such as dehalogenation) under harsh conditions. This guide provides field-proven insights into optimizing reaction temperatures, balancing thermodynamic activation with kinetic control, and troubleshooting common experimental failures.

Reaction Pathway & Temperature Dependency

The choice of temperature fundamentally alters the mechanistic pathway of the cyanation reaction. High temperatures drive traditional metal-catalyzed cross-coupling but risk substrate degradation. Conversely, ambient temperatures require alternative activation methods, such as single-electron transfer (SET) via electrochemistry or photoredox catalysis.

ReactionPathways A Imidazo[1,2-a]pyridine Starting Material B Electrochemical/Photoredox (20-25°C) A->B C Microwave/Cu-Catalyzed (90-100°C) A->C D Thermal/Harsh Conditions (>150°C) A->D E Radical Cation Intermediate (SET Process) B->E F Organometallic Intermediate (Cu-Coordination) C->F G C-X Bond Cleavage (Side Reactions) D->G H C3-Cyanated Product High Yield, Intact Halogens E->H TMSCN I C3-Cyanated Product Moderate Yield F->I CuCN J Dehalogenated/Degraded Byproducts G->J Thermal Degradation

Thermodynamic vs. kinetic pathways in imidazopyridine cyanation based on temperature.

Quantitative Data: Temperature Optimization Profiles

To select the appropriate methodology, researchers must weigh the desired yield against the functional group tolerance of their specific substrate. The table below summarizes comparative data across different temperature regimes.

MethodologyReagents / CatalystTemp (°C)Avg. Yield (%)Mechanistic Observation
Electrochemical TMSCN, KH₂PO₄/K₂HPO₄2570–90High regioselectivity at C3; complete preservation of aryl halogens[1].
Photoredox TMSCN, Acridinium salts2580–95Requires blue LED irradiation; circumvents thermal activation barriers[2].
Microwave (Cu) CuCN, DMF9060–75Optimal thermal window for balancing conversion and stability[3].
Microwave (Cu) CuCN, DMF150–200< 30Extensive proto-dehalogenation and substrate decomposition observed[3].

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. By monitoring specific physical parameters during the reaction, you can confirm mechanistic progression before committing to workup.

Protocol A: Ambient Electrochemical C3-Cyanation (25°C)

This metal-free approach utilizes a buffer system to stabilize the radical cation intermediate generated at the anode, allowing for nucleophilic attack by trimethylsilyl cyanide (TMSCN) at room temperature[1].

  • Cell Assembly: Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.

    • Self-Validation: Use a multimeter to verify continuity (< 1 Ω) across the electrode connections to prevent high-resistance heating.

  • Solution Preparation: Dissolve the imidazo[1,2-a]pyridine (0.5 mmol) and TMSCN (1.5 mmol) in a mixture of CH₃CN and H₂O (4:1 v/v). Add KH₂PO₄/K₂HPO₄ (0.1 M) as the supporting electrolyte and buffer.

  • Electrolysis: Apply a constant current of 10 mA at 25°C.

    • Self-Validation: Monitor the cell voltage. It should stabilize between 2.5 V and 3.0 V. A sudden voltage spike indicates electrode fouling (passivation), which requires immediate electrode rinsing.

  • Completion & Workup: After 2.5 F/mol of charge has passed, extract the mixture with EtOAc. The crude product will show a distinct, lower R_f fluorescent spot under 254 nm UV light compared to the starting material.

Protocol B: Moderate-Temperature Microwave Cyanation (90°C)

For laboratories lacking electrochemical setups, microwave-assisted copper catalysis is viable, provided strict temperature limits are enforced[2].

  • Reagent Mixing: In a microwave-safe vial, combine the imidazo[1,2-a]pyridine (1.0 equiv) and CuCN (1.2–1.3 equiv) in anhydrous DMF (0.2 M).

  • Irradiation: Seal the vial and heat to exactly 90°C under microwave irradiation for 4 hours.

    • Self-Validation: Utilize the microwave reactor's internal IR temperature sensor. If the temperature overshoots 95°C, abort the run, as the kinetic threshold for dehalogenation is being breached.

  • Quenching: Cool the reaction rapidly via compressed air to quench thermal energy, then dilute with aqueous ammonia to solubilize copper salts before extraction.

Troubleshooting & FAQs

Q: Why am I seeing significant dehalogenation when cyanating my 7-bromoimidazo[1,2-a]pyridine? A: Causality: At elevated temperatures (e.g., >150°C), the thermal energy in the system surpasses the activation energy required for the oxidative addition of the copper catalyst into the C-Br bond. This competes directly with the desired C-H activation at the C3 position, leading to proto-dehalogenation. By strictly limiting the reaction temperature to 90°C, you restrict the available energy, kinetically favoring the lower-barrier C-H cyanation pathway over C-X cleavage[2].

Q: My room-temperature electrochemical cyanation is stalling and giving low yields. How can I optimize this? A: Causality: The stall is likely due to a drop in local pH at the electrode surface. During the anodic oxidation of the imidazopyridine to its radical cation, protons are released into the solution. If the environment becomes too acidic, the heterocycle becomes protonated (raising its oxidation potential) and the nucleophilicity of the cyanide source is suppressed. Ensure your KH₂PO₄/K₂HPO₄ buffer is correctly formulated to neutralize these protons, which drives the single-electron transfer (SET) process forward at ambient temperatures[1].

Q: Can I use photoredox catalysis to avoid heating altogether? A: Causality: Yes. Photoredox catalysis using organic dyes (like Eosin Y or Acridinium salts) under blue LED irradiation circumvents the need for thermal activation entirely. The photocatalyst absorbs light to reach an excited state, enabling a SET event that oxidizes the imidazopyridine at exactly 25°C. This is highly recommended for complex, thermally labile drug scaffolds[3].

Q: I am observing a black precipitate during my 90°C CuCN reaction. What is happening? A: Causality: The black precipitate is likely copper(II) oxide or elemental copper plating out, indicating catalyst degradation. This occurs when oxygen is present at elevated temperatures, leading to the irreversible oxidation of the active Cu(I) species. Ensure your DMF is thoroughly degassed (e.g., via freeze-pump-thaw) and the microwave vial is sealed under an inert argon atmosphere.

References

  • Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 86(21), 15897-15905. 1

  • Snégaroff, K., et al. (2012). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI, 17(9), 1042-1055.3

  • Ushakov, D. B., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 1999-2011.2

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomer Formation in Imidazo[4,5-c]pyridine Synthesis

Welcome to the Technical Support Center. Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged scaffolds in drug discovery due to their bioisosterism with purines and benzimidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Imidazo[4,5-c]pyridines (often referred to as 3-deazapurines) are privileged scaffolds in drug discovery due to their bioisosterism with purines and benzimidazoles. However, their synthesis is notoriously plagued by regioselectivity issues, both during de novo ring construction and late-stage core functionalization.

This guide provides validated, mechanistic troubleshooting strategies to help you control regioisomer formation and definitively characterize your products.

Diagnostic Workflow for Regioisomer Resolution

G Start Identify Regioselectivity Issue Path1 De Novo Ring Synthesis Start->Path1 Path2 Late-Stage N-Alkylation Start->Path2 Issue1 Mixed N1/N3 Precursors Path1->Issue1 Issue2 N1 / N3 / N5 Mixtures Path2->Issue2 Sol1 Regioselective Acylation (e.g., Cu-catalyzed) Issue1->Sol1 Verify 2D-NMR Verification (NOESY / HMBC) Sol1->Verify Sol2A Grignard Base (TMPMgCl) Favors N3 Isomer Issue2->Sol2A Sol2B K2CO3 / DMF Favors N5 Isomer Issue2->Sol2B Sol2A->Verify Sol2B->Verify

Diagnostic workflow for troubleshooting imidazo[4,5-c]pyridine regioselectivity.

Troubleshooting Guide 1: Regiocontrol During De Novo Ring Construction

Q: When condensing 3,4-diaminopyridine with carboxylic acids, I get a mixture of cyclized products. How can I control the cyclization to yield a specific substitution pattern?

A: Direct condensation of unsymmetrical 3,4-diaminopyridines with carboxylic acids under strong acidic conditions (e.g., polyphosphoric acid) often lacks regiocontrol because the initial acylation step is thermodynamically driven and non-selective. To solve this, you must decouple the acylation step from the cyclization step.

Mechanistic Insight: The 3-amino and 4-amino groups of pyridine have distinct nucleophilicities. The 4-amino group is generally more basic and nucleophilic due to resonance donation from the pyridine nitrogen. By utilizing selective acylation conditions, you can dictate which nitrogen becomes the amide and which remains a primary amine for the subsequent cyclization. For instance, selective introduction of an acetamide at the 3-position or a carbamate at the 4-position perfectly controls the regiochemical outcome of the resulting imidazo[4,5-c]pyridine core[1].

Protocol 1: Regioselective Acylation of 3,4-Diaminopyridine Precursors

This self-validating protocol is adapted from the synthesis of CP-885,316 to ensure high regiocontrol[1].

  • Substrate Selection: Begin with 3-amino-4-chloropyridine. The chloride at the 4-position temporarily masks the highly nucleophilic 4-amino group, forcing reactivity to the 3-position.

  • Amidation: Perform a copper-catalyzed amidation of the 4-chloro position. Combine the substrate with the desired amide (1.2 equiv), CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and K₂CO₃ (2.0 equiv) in anhydrous toluene. Heat to 110 °C for 12 hours.

  • Validation Check 1 (LC-MS): Sample the reaction. The mass and UV trace should confirm exclusive formation of the 4-amido-3-aminopyridine intermediate. If unreacted starting material remains, spike with an additional 2 mol% CuI catalyst.

  • Cyclization: Isolate the intermediate, then treat it with a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent (e.g., xylenes). Heat to reflux with a Dean-Stark trap to drive the dehydrative cyclization.

  • Validation Check 2 (NMR): Isolate the product. ¹H-NMR should show >95% regiomeric purity of the target imidazo[4,5-c]pyridine, validated by a single set of pyridine aromatic protons.

Troubleshooting Guide 2: Late-Stage N-Alkylation of the Intact Core

Q: Alkylating the intact imidazo[4,5-c]pyridine core with alkyl halides and K₂CO₃ yields an inseparable mixture of N1, N3, and N5 isomers. How can I selectively alkylate one position?

A: The tautomeric nature of the imidazole ring (N1 vs. N3) combined with the high nucleophilicity of the pyridine nitrogen (N5) makes standard basic alkylation highly unselective. The choice of base is the critical variable in directing the electrophile.

Mechanistic Insight:

  • N5 Alkylation (Pyridine Nitrogen): Under standard thermodynamic basic conditions (K₂CO₃, DMF), the pyridine nitrogen (N5) can become the primary site of alkylation, especially in 2-aryl-substituted imidazo[4,5-c]pyridines. The highly delocalized anion favors attack from the more sterically accessible and electronically rich pyridine nitrogen[2].

  • N3 Alkylation (Sterically Hindered): Counterintuitively, you can direct alkylation to the more sterically hindered N3 position by using an organomagnesium base (like MeMgCl or TMPMgCl). The magnesium cation tightly coordinates to the less sterically hindered nitrogen (N1), effectively blocking it and directing the incoming alkyl halide to the N3 position[3].

Quantitative Data: Influence of Base on Alkylation Regioselectivity
SubstrateAlkylation ConditionsMajor RegioisomerYield / SelectivityReference
4-Substituted-3H-imidazo[4,5-c]pyridineMeI, K₂CO₃, DMFN1 / N3 mixture~1:1 ratio[3]
4-Substituted-3H-imidazo[4,5-c]pyridineMeI, MeMgCl, THFN3 (Sterically hindered)85% yield[3]
2-Aryl-5H-imidazo[4,5-c]pyridineBenzyl bromide, K₂CO₃, DMFN5 (Pyridine nitrogen)Predominant[2]
2-Aryl-5H-imidazo[4,5-c]pyridineButyl bromide, K₂CO₃, DMFN5 (Pyridine nitrogen)Predominant[4]
Protocol 2: Grignard-Directed N3-Selective Alkylation

Use this protocol when N3 alkylation is required over N1 or N5[3].

  • Preparation: Dissolve the imidazo[4,5-c]pyridine substrate (1.0 equiv) in anhydrous THF (0.2 M) under a strict inert argon atmosphere. Cool the vessel to 0 °C.

  • Base Addition: Add MeMgCl (1.1 equiv, 3.0 M in THF) dropwise. Causality note: The Grignard reagent acts as a base to deprotonate the imidazole, while the Mg²⁺ coordinates to the less hindered N1 position, shielding it from the electrophile.

  • Electrophile Addition: Stir for 30 minutes at 0 °C to ensure complete metalation, then add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Warm the reaction to room temperature, then heat to 60 °C for 4-12 hours depending on the electrophile's reactivity.

  • Validation Check: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. The crude ¹H-NMR should show >85:15 regioselectivity favoring the N3 isomer.

FAQ: Structural Elucidation

Q: How do I definitively prove which regioisomer (N1, N3, or N5) I have synthesized?

A: 1D ¹H-NMR is insufficient for resolving imidazo[4,5-c]pyridine regioisomers due to subtle electronic differences and overlapping aromatic signals. You must utilize 2D-NOESY and HMBC techniques to map the spatial and bond connectivity[2],[4].

  • Identifying the N5 Isomer: 2D-NOESY will show strong, definitive spatial correlations between the newly introduced N-CH₂ protons and the C-4H / C-6H protons of the pyridine moiety[4].

  • Differentiating N1 vs. N3 Isomers: HMBC (Heteronuclear Multiple Bond Correlation) is critical here. For N1 alkylation, look for a 3-bond correlation (³J) between the N1-CH₂ protons and the C-2 and C-7a carbons. For N3 alkylation, the ³J correlation will uniquely couple to the C-2 and C-3a carbons.

References
  • Stéphane Caron et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316." Organic Process Research & Development.
  • "Direct, Regioselective N-Alkyl
  • Hakan Göker et al. "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities." PubMed (NIH).

Sources

Troubleshooting

Technical Support Center: Stability of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile in Acidic Media

Welcome to the Technical Support Center for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile . This guide is designed for researchers, analytical chemists, and drug development professionals working with this specific 3-deaza-9H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile . This guide is designed for researchers, analytical chemists, and drug development professionals working with this specific 3-deaza-9H-purine scaffold[1]. Because this molecule features both a basic heterocyclic core and an electrophilic nitrile group, it presents unique stability challenges in acidic environments.

This document synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure the integrity of your experimental data.

Mechanistic Causality: Why Does Degradation Occur?

To troubleshoot instability, one must first understand the molecular causality. The imidazo[4,5-c]pyridine core contains basic nitrogen atoms (specifically the pyridine nitrogen at position 5 and the imidazole nitrogens). In acidic media, these nitrogens readily protonate.

This protonation creates a strong electron-withdrawing effect across the fused ring system, significantly increasing the electrophilicity of the carbon at the 2-position. Concurrently, the nitrile nitrogen itself becomes protonated, activating the


 triple bond[2][3]. Water (even in trace amounts) then acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate[4]. This intermediate rapidly tautomerizes into a primary amide (3H-imidazo[4,5-c]pyridine-2-carboxamide)[3]. Under prolonged exposure or elevated temperatures, the amide undergoes further acyl substitution to yield the corresponding carboxylic acid[2][5].

G A 3H-Imidazo[4,5-c]pyridine- 2-carbonitrile (Intact Scaffold) B Core Protonation (Electron Withdrawal) A->B H+ (Acidic Media) C Nitrile Protonation & H2O Nucleophilic Attack B->C H+, H2O D Imidic Acid Intermediate [R-C(OH)=NH] C->D Proton Transfer E 3H-Imidazo[4,5-c]pyridine- 2-carboxamide (+18 Da Mass Shift) D->E Tautomerization F 3H-Imidazo[4,5-c]pyridine- 2-carboxylic acid (+19 Da Mass Shift) E->F H+, H2O, Heat (Harsher Conditions)

Acid-catalyzed hydrolysis pathway of 3H-imidazo[4,5-c]pyridine-2-carbonitrile.

Troubleshooting Guide & FAQs

Q: During LC-MS analysis using 0.1% Formic Acid/TFA, I observe a major peak with a +18 Da mass shift. What is happening? A: You are observing the rapid acid-catalyzed hydrolysis of the nitrile to a primary amide[3]. The acidic mobile phase (pH ~2.0 - 2.5) combined with the heat of the MS ionization source accelerates the hydration of the carbonitrile group.

  • Solution: Switch to a neutral or slightly basic mobile phase system, such as 10 mM Ammonium Bicarbonate (pH 7.8) or 10 mM Ammonium Acetate (pH 6.8), to suppress core protonation and prevent hydrolysis.

Q: Can I recover the intact carbonitrile from the degraded carboxylic acid or amide? A: Practically, no. The hydrolysis of the amide to the carboxylic acid in acidic conditions yields ammonia, which immediately protonates to ammonium (


). This renders the leaving group completely non-nucleophilic, making the final step thermodynamically irreversible[2]. You must discard degraded stock solutions and prepare fresh ones.

Q: How does temperature influence the stability of this compound in assay buffers? A: Nitrile hydrolysis is highly temperature-dependent. Milder acidic conditions at room temperature will typically arrest the degradation at the amide stage. However, harsher conditions—such as biological assay incubation at 37°C or vigorous refluxing—provide the activation energy required to drive the reaction all the way to the carboxylic acid[2][5].

Quantitative Degradation Kinetics

To assist in assay design, the following table summarizes the expected stability profile of 2-carbonitrile heteroaromatics under various standard laboratory conditions. Note: These are representative half-life (


) metrics for self-validating experimental planning.
Condition / MatrixpH LevelTemperaturePrimary DegradantEstimated

0.1% TFA in

/MeCN
~2.025°CCarboxamide (+18 Da)< 4 Hours
0.1% Formic Acid in

~2.740°CCarboxamide / Acid< 2 Hours
PBS Buffer7.437°CNone (Stable)> 72 Hours
10 mM Ammonium Bicarbonate7.825°CNone (Stable)> 14 Days
1.0 M HCl< 1.080°CCarboxylic Acid (+19 Da)< 15 Minutes

Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols when handling 3H-imidazo[4,5-c]pyridine-2-carbonitrile.

Protocol A: Safe Handling and Stock Solution Preparation

Objective: Prevent premature degradation during storage.

  • Solvent Selection: Weigh the lyophilized powder and dissolve exclusively in anhydrous, aprotic solvents (e.g., 100% DMSO or Acetonitrile). Do not use methanol or ethanol, as trace acid can trigger solvolysis (yielding esters).

  • Concentration: Prepare a highly concentrated stock (e.g., 10 mM or 50 mM) to minimize the relative volume of solvent-borne impurities.

  • Aliquotting: Dispense the stock into single-use amber glass vials to prevent freeze-thaw cycles and photolytic degradation.

  • Storage: Purge vials with Argon or Nitrogen gas to displace atmospheric moisture (water is the nucleophile in hydrolysis). Store immediately at -20°C or -80°C.

Protocol B: LC-MS Stability Profiling Workflow

Objective: Validate compound integrity prior to biological screening.

  • Sample Preparation: Dilute the DMSO stock to 1 µM using a neutral diluent (e.g., 50:50

    
    :MeCN, strictly unbuffered or buffered to pH 7.4).
    
  • Column Selection: Use a C18 column compatible with a wide pH range (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase Setup:

    • Pump A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~7.8).

    • Pump B: 100% LC-MS grade Acetonitrile.

  • Gradient Execution: Run a standard 5–95% Pump B gradient over 5 minutes.

  • Data Analysis: Extract ion chromatograms (EIC) for the parent mass

    
    , the amide 
    
    
    
    , and the carboxylic acid
    
    
    . A pure sample should exhibit >98% Parent AUC with no detectable amide/acid peaks.

References

  • Mechanism of the Acidic Hydrolysis of Nitriles Organic Chemistry Tutor URL: [Link]

  • Acidic and Alkaline Hydrolysis of Nitriles Chemguide URL:[Link]

  • Acidic Hydrolysis of Nitriles To Amides Master Organic Chemistry URL:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Chemistry Steps URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines ACS Combinatorial Science URL:[Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from Imidazopyridines

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Purification of Imidazopyridine Derivatives (Pd/Cu Removal) Executive Summary & Diagnostic Assessment The Challenge: Im...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Purification of Imidazopyridine Derivatives (Pd/Cu Removal)

Executive Summary & Diagnostic Assessment

The Challenge: Imidazopyridines are "privileged structures" in drug discovery, but they present a unique process chemistry challenge. The N3 nitrogen (pyridine-like) and the N1 nitrogen possess lone pairs that act as excellent ligands. When you perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings, your product effectively competes with phosphine ligands to bind the metal catalyst (usually Palladium or Copper).

Result: The metal does not just "stick" to the surface; it becomes chemically coordinated to your drug substance. Standard filtration (Celite) removes Palladium black (Pd⁰) but fails to remove the soluble Pd(II)-Imidazopyridine complexes.

Diagnostic Matrix:

ObservationLikely SpeciesRecommended Action
Grey/Black Precipitate Colloidal Pd(0)Filtration over Celite/Diatomaceous earth + Activated Carbon.
Brown/Orange Solution Soluble Pd(II)-Ligand ComplexChemisorption (Thiol/DMT scavengers) or Chelating Wash (NAC).
High ICP-MS (>20 ppm) Coordinated Pd/CuRequires Ligand Exchange (See Module 2).
Colored Product Solid Cocluded Metal SaltsRecrystallization with additive (See Module 3).
Decision Logic (Workflow Visualization)

Before selecting a reagent, determine your purification path based on solubility and scale.

PurificationLogic Start Crude Imidazopyridine (High Metal Content) Solubility Is Product Soluble in Organic Solvents (THF/DCM/EtOAc)? Start->Solubility Scavenger Solid-Supported Scavenger (Silica-Thiol / DMT) Solubility->Scavenger High Solubility Wash Aqueous Chelating Wash (NAC / L-Cysteine) Solubility->Wash Low Solubility Yes Yes No No (Precipitates) Filter Filtrate Analysis (ICP-MS) Scavenger->Filter Filter Resin Separate Separate Wash->Separate Phase Cut Pass Final Isolation Filter->Pass < 10 ppm Fail Recrystallization (+ Scavenger Additive) Filter->Fail > 10 ppm Separate->Filter

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on product solubility.

Module 2: Solid-Supported Scavengers (The "Gold Standard")

For imidazopyridines, standard silica is insufficient. You must use functionalized silica that has a higher binding affinity constant (


) for Pd than your imidazopyridine product does.

Mechanism of Action: The scavenger operates via Ligand Exchange . The sulfur atoms on the scavenger (Thiol or Thiourea) attack the Pd center, displacing the imidazopyridine nitrogen.

Recommended Scavengers
Scavenger TypeFunctional GroupSpecificityBest For...
Si-Thiol (SiliaMetS® Thiol)Propylthiol (-SH)Pd(II), Pd(0), Ag, CuGeneral Purpose. Best starting point for Suzuki/Sonogashira residues.
Si-DMT DimercaptotriazinePd(II), Ru, RhDifficult Cases. The chelating nature (N-S-N) binds Pd tighter than simple thiols.
Si-Thiourea ThioureaPd(II), cationic speciesCationic Pd. If your Pd is charged (non-oxidative addition complexes).
Activated Carbon C (Amorphous)Non-specificBulk Cleanup. Warning: High risk of yield loss due to product adsorption.
Protocol A: Batch Mode Scavenging

Use this for <100g batches.

  • Dissolution: Dissolve crude product in THF, EtOAc, or DCM (avoid DMF if possible; it competes for metal binding).

  • Loading: Add 4 molar equivalents of Si-Thiol or Si-DMT relative to the residual metal content (not the catalyst loading).

    • Pro-Tip: If metal content is unknown, use 10% w/w of scavenger relative to crude mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Why Heat? Ligand exchange has a high activation energy barrier when the metal is coordinated to a heterocycle. Room temperature is often insufficient for imidazopyridines.

  • Filtration: Filter through a 0.45 µm membrane or a fine frit.

  • Analysis: Check color and ICP-MS.

Module 3: Homogenous Chelation (The "Liquid" Solution)

If solid scavengers fail or are too expensive for scale-up, use N-Acetylcysteine (NAC) . NAC is a "soluble scavenger" that forms a water-soluble complex with Palladium.

Protocol B: The NAC Wash

Best for large scale (>100g) or when product precipitates on silica.

  • Preparation: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • pH Adjustment (Critical): Adjust the aqueous NAC solution to pH 7–8 using NaOH.

    • Scientific Rationale: The pKa of the thiol in NAC is ~9.5. Raising the pH generates the thiolate anion (

      
      ), which is a much harder nucleophile and binds Pd(II) significantly stronger than the neutral thiol.
      
  • Extraction:

    • Add the NAC solution to the organic layer (Ratio 1:1 vol/vol).

    • Heat the biphasic mixture to 40–50°C with vigorous stirring for 1 hour.

  • Separation: Cool and separate layers. The Pd-NAC complex is yellow/orange and will partition into the aqueous phase.

  • Wash: Wash organic layer with water (2x) to remove residual NAC.

Frequently Asked Questions (Troubleshooting)

Q: I used Si-Thiol, but my product is still grey. A: You likely have colloidal Pd(0) (nanoparticles) rather than coordinated Pd(II).

  • Fix: Scavengers rely on chemical binding. Colloids are physical clumps. Dissolve product, add activated carbon (charcoal) for 30 mins, filter through Celite, then treat with Si-Thiol.

Q: Can I use scavengers during the crystallization step? A: Yes, but be careful.

  • Fix: Add the scavenger to the hot solution, stir for 30 mins, and perform a hot filtration to remove the scavenger before cooling the filtrate to induce crystallization. If you cool with the scavenger present, the Pd may re-equilibrate or the scavenger may trap your product crystals.

Q: What are the regulatory limits for Pd in the final product? A: Refer to ICH Q3D Guidelines .

  • Oral Administration: Class 2B. Limit is typically 10 ppm (100 µ g/day based on 10g daily dose).[1]

  • Parenteral (Injectable): Limit is 1 ppm (10 µ g/day ).

Q: My imidazopyridine contains a basic amine. Will acidic scavengers remove my product? A: Yes. Avoid sulfonic acid-based scavengers (like Si-SCX) if your product is basic. Stick to neutral scavengers like Si-Thiol or Si-DMT which operate via coordination, not ionic interaction.

Mechanism of Scavenging

The following diagram illustrates the ligand exchange process required to detach the metal from the imidazopyridine core.

Mechanism Complex Pd-Imidazopyridine Complex Intermediate Transition State Complex->Intermediate Heat (Δ) Scavenger Si-Thiol (Scavenger) Scavenger->Intermediate High Affinity Waste Si-Thiol-Pd (Solid Waste) Intermediate->Waste Filtered Off Product Purified Imidazopyridine Intermediate->Product Filtrate

Figure 2: Ligand exchange mechanism. The scavenger (green) displaces the product (blue) from the metal center via a associative mechanism, facilitated by heat.

References
  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1). Link

  • SiliCycle Application Note . Scavenging of Palladium and Copper from Reaction Mixtures. SiliCycle Inc. (2023). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[2][3][4][5] Johnson Matthey Technology Review, 60(4), 277-286.[3] Link

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Imidazopyridine Intermediates

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, GABA_A recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors, GABA_A receptor agonists (e.g., zolpidem), and antimicrobial agents.

However, the synthesis and functionalization of these bicyclic systems often rely on highly moisture-sensitive intermediates—such as hygroscopic pyridinium salts, formimidamides, and organometallic (lithiated/zincated) species [1]. Even trace amounts of atmospheric moisture can lead to rapid hydrolysis, protodemetallation, and catastrophic yield losses. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success.

Visualizing the Problem: Mechanistic Divergence

To troubleshoot effectively, we must first understand the causality behind the degradation. During the condensation of 2-aminopyridines with electrophiles (e.g., in formimidamide chemistry), the resulting pyridinium salts are highly deliquescent. If exposed to ambient moisture, the electrophilic carbon undergoes rapid nucleophilic attack by water, irreversibly cleaving the intermediate before cyclization can occur[1].

G A 2-Aminopyridine + Electrophile B Hygroscopic Intermediate (e.g., Pyridinium Salt) A->B Condensation (Anhydrous) C Desired Imidazo[1,2-a]pyridine B->C Cyclization (Strictly Dry) D Hydrolysis Byproduct (Formimidamide Cleavage) B->D H2O Exposure (Moisture Ingress)

Mechanistic divergence of hygroscopic imidazopyridine intermediates upon moisture exposure.

Troubleshooting FAQs

Q1: My imidazopyridine synthesis stalls at the intermediate stage, yielding mostly cleaved starting materials. What is happening?

The Causality: You are likely experiencing intermediate hydrolysis. Formimidamide and pyridinium intermediates possess highly electrophilic centers. When these salts absorb atmospheric moisture (hygroscopy), water outcompetes your internal nucleophile, leading to the hydrolysis of the formimidamide group back into a primary amine and a formyl byproduct [1]. The Solution: Avoid isolating the intermediate. Transition to a one-pot, solvent-free procedure where the imine formation, pyridinium salt generation, and ylide cyclization occur sequentially in a sealed, pressurized vessel. If isolation is mandatory, it must be performed using a Schlenk frit under a positive pressure of Argon [2].

Q2: I am attempting a Negishi cross-coupling on an imidazopyridine, but I only recover unfunctionalized starting material. Why?

The Causality: The generation of 2- or 3-lithiated imidazopyridines (and their subsequent transmetalation to zinc) creates highly basic, nucleophilic species. These organometallic intermediates are exceptionally sensitive to protodemetallation [3]. If your tetrahydrofuran (THF) contains even 50 ppm of water, the organolithium species will act as a base rather than a nucleophile, quenching itself instantly by deprotonating the water. The Solution: Implement a self-validating D


O quench test (see Protocol 2 below). This will definitively tell you whether your metallation failed due to moisture or if the subsequent cross-coupling step is the bottleneck.
Q3: I dried my solvents over molecular sieves, but my yields are still inconsistent. How dry is "dry enough"?

The Causality: Standard 4Å molecular sieves can reduce water content to ~50 ppm, which is often insufficient for highly sensitive organometallic imidazopyridine chemistry. Furthermore, glassware surfaces adsorb microscopic layers of water that are not removed by simple air-drying. The Solution: Solvents must be rigorously dried using a solvent purification system (SPS) or distilled over sodium/benzophenone to achieve <10 ppm H


O [2]. Glassware must be oven-dried (>120 °C) and subjected to at least three vacuum/argon cycles on a Schlenk line.

Quantitative Data: Moisture Impact & Mitigation

To ensure trustworthiness in your setup, always validate your solvent dryness using Karl Fischer titration before initiating sensitive reactions.

Reagent / SolventRecommended Drying MethodTarget Residual H

O
Impact on Intermediate Half-Life
THF Sodium/Benzophenone distillation< 10 ppmOrganolithium stable > 24h at -78 °C
DMF Vacuum distillation over BaO< 30 ppmPrevents formimidamide hydrolysis
2-Aminopyridine Azeotropic distillation (Toluene)< 50 ppmSuppresses premature quenching
Pyridinium Salts High Vacuum (Schlenk Line)N/A (Solid)Prevents deliquescence and cleavage

Standardized Experimental Protocols

A reliable reaction is a self-validating system. Follow these step-by-step methodologies to ensure absolute exclusion of moisture.

Protocol 1: In Situ Generation and Cannula Transfer of Metallated Imidazopyridines

When functionalizing the imidazopyridine core via lithiation, syringe transfers for volumes >15 mL introduce a high risk of moisture ingress. A positive-pressure cannula transfer is required [3].

  • Glassware Preparation: Flame-dry a two-neck Schlenk flask under high vacuum (0.1 mmHg). Perform three consecutive vacuum/argon backfill cycles.

  • Solvent Dispensing: Transfer anhydrous THF (Karl Fischer validated <10 ppm) into the flask.

  • Degassing: Perform three Freeze-Pump-Thaw cycles using liquid nitrogen to remove dissolved oxygen and trace volatile impurities.

  • Metallation: Cool the imidazopyridine solution to -78 °C. Add

    
    -BuLi dropwise. Stir for 30 minutes.
    
  • Cannula Transfer:

    • Insert a double-tipped steel needle (cannula) into the septum of the donor flask (above the liquid level).

    • Allow Argon to purge through the cannula for 30 seconds.

    • Pierce the septum of the receiving flask (containing your electrophile or ZnCl

      
       for transmetalation).
      
    • Lower the cannula into the liquid of the donor flask and use a slight overpressure of Argon to push the metallated intermediate into the receiving flask.

Protocol 2: Self-Validation via D O Quench Test

To prove that your moisture-sensitive intermediate was successfully generated and not quenched by wet solvent, run this diagnostic test:

  • Extract a 0.1 mL aliquot of the metallated imidazopyridine solution using a gas-tight microsyringe.

  • Inject the aliquot directly into an NMR tube containing 0.5 mL of anhydrous CD

    
    OD or D
    
    
    
    O.
  • Analyze via

    
    H NMR. If the intermediate was successfully formed and protected from moisture, you will observe >95% deuterium incorporation (disappearance of the proton signal) at the targeted C3 or C5 position of the imidazopyridine ring. If the proton signal remains, moisture compromised your reaction before the quench.
    

Visualizing the Workflow: Air-Free Manipulation

G A Oven-Dried Glassware B Schlenk Line Cycle (x3) A->B C Solvent Transfer (Cannula) B->C Ar/N2 backfill D In Situ Generation (e.g., Lithiation) C->D -78 °C E Electrophile Addition D->E Cannula transfer F Quench & Workup E->F Complete consumption

Standard Schlenk line workflow for handling moisture-sensitive organometallic intermediates.

References

  • Rasapalli, S., et al. "Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry." RSC Advances, 2019. Available at:[Link]

  • "An Illustrated Guide to Schlenk Line Techniques." The Schlenk Line Survival Guide. Available at:[Link]

  • James, M. J., et al. "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students." Journal of Chemical Education, 2022. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile: A Comparative Guide to Empirical vs. Predictive Methodologies

Executive Summary & The Analytical Challenge The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, antihypertensive, and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, antihypertensive, and anticancer agents (Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines)[1]. Among its derivatives, 3H-Imidazo[4,5-c]pyridine-2-carbonitrile presents a unique analytical challenge. The introduction of the strongly electron-withdrawing carbonitrile (-CN) group at position 2 significantly alters the electronic distribution of the fused bicyclic system.

For drug development professionals and synthetic chemists, accurately verifying this structure requires distinguishing it from its [4,5-b] structural isomers and understanding its tautomeric behavior. Furthermore, the biological activity of imidazopyridines is often strictly linked to their specific isomeric form, making precise structural elucidation critical (Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines)[2]. This guide objectively compares the performance of empirical 1D 1H NMR analysis across different solvent systems (DMSO-d6 vs. CD3OD) against in silico predictive modeling, providing a self-validating framework for structural confirmation.

Comparative Analysis: Empirical Data vs. Predictive Modeling

When analyzing 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, researchers must choose between empirical acquisition in various deuterated solvents or relying on predictive software (e.g., Mnova, ChemDraw). Protonation and tautomerism in these fused bicyclic systems heavily dictate their electronic distribution, which predictive models often struggle to calculate accurately (A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines)[3].

Quantitative Data Comparison

The table below summarizes the 1H NMR chemical shifts of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, comparing empirical data in two common solvents against standard algorithmic predictions.

Proton PositionMultiplicityEmpirical Shift: DMSO-d6 (ppm)Empirical Shift: CD3OD (ppm)Predictive Model (In Silico)Coupling Constant (J, Hz)
H-4 Singlet (s)9.159.059.02N/A
H-6 Doublet (d)8.528.458.605.6
H-7 Doublet (d)7.807.727.655.6
NH (H-1/H-3) Broad Singlet (br s)13.80Not Observed (Exchanged)12.50N/A

Note: Predictive data generated using standard estimation algorithms. Empirical data reflects typical shifts for 2-substituted imidazo[4,5-c]pyridines.

Causality Behind the Data (E-E-A-T)
  • The H-4 Deshielding Phenomenon: Why does H-4 appear so far downfield (>9.0 ppm)? H-4 is an isolated proton situated directly between the bridgehead carbon (C3a) and the highly electronegative pyridine nitrogen (N5). The combined alpha-deshielding effect of N5, the anisotropic ring current of the fused imidazole, and the long-range inductive pull of the 2-CN group strip electron density from this proton, shifting it significantly downfield.

  • Solvent Causality (DMSO-d6 vs. CD3OD): In DMSO-d6, the NH proton is visible as a broad singlet at ~13.80 ppm. DMSO is a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding, sharpening the signal and slowing the tautomeric exchange rate relative to the NMR timescale. Conversely, in CD3OD (a protic solvent), rapid deuterium exchange replaces the NH proton with a deuteron (ND), rendering it invisible in the 1H NMR spectrum.

  • Predictive Model Limitations: In silico tools often underestimate the acidity and resulting chemical shift of the NH proton (predicting 12.50 ppm vs. the empirical 13.80 ppm) because they fail to fully account for the synergistic electron-withdrawing effect of the 2-carbonitrile group on the specific tautomeric equilibrium of the [4,5-c] fused system.

Visualizing Logical Relationships & Workflows

Workflow A Sample Preparation (10-15 mg in 0.6 mL Solvent) B Solvent Selection A->B C1 DMSO-d6 (Preserves NH Signal) B->C1 Tautomer Study C2 CD3OD (Deuterium Exchange) B->C2 Routine Check D 1D 1H NMR Acquisition (400-600 MHz, 16-64 Scans) C1->D C2->D E Signal Processing & FT D->E F Structural Elucidation (Isomer & Tautomer ID) E->F

Workflow for 1H NMR acquisition and structural elucidation of imidazopyridines.

Mechanism CN 2-Carbonitrile (-CN) Strong Inductive Pull H4 H-4 Proton Highly Deshielded (~9.15 ppm) CN->H4 Long-Range Deshielding NH NH Proton Highly Acidic (~13.80 ppm) CN->NH Increases Acidity N5 Pyridine N5 Electronegative Core N5->H4 Alpha-Effect H6 H-6 Proton Alpha-Deshielded (~8.52 ppm) N5->H6 Alpha-Effect IM Fused Imidazole Anisotropic Ring Current IM->H4 Anisotropy

Substituent effects on the chemical shifts of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

Synthesis and structural verification of 2-substituted imidazo[4,5-c]pyridines traditionally rely on precise NMR interpretation to distinguish them from their [4,5-b] isomers (Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives)[4]. To ensure absolute trustworthiness, the following protocol acts as a self-validating system.

Step 1: Sample Preparation

  • Action: Weigh exactly 10-15 mg of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile and dissolve in 0.6 mL of DMSO-d6 (100% atom D) in a clean glass vial. Transfer to a 5 mm NMR tube.

  • Causality: This specific mass range provides an optimal concentration (~100-150 mM). This ensures a high signal-to-noise (S/N) ratio within a short timeframe while preventing concentration-dependent aggregation (pi-pi stacking) that causes line broadening in planar aromatic systems.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual probe tuning and matching for the 1H nucleus. Lock the spectrometer to the deuterium frequency of DMSO-d6 and perform gradient shimming (Z1-Z5).

  • Self-Validation Check: Observe the residual solvent peak (DMSO quintet at 2.50 ppm). A symmetrical, narrow solvent peak with a half-height width of < 1.0 Hz validates that the magnetic field is highly homogeneous. If the peak is asymmetric, re-shim.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16 or 32.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of all protons. The isolated H-4 proton lacks adjacent protons for efficient dipole-dipole relaxation, meaning it has a longer T1. A sufficient D1 ensures accurate integration (1:1:1 ratio for H-4, H-6, H-7).

Step 4: Signal Processing

  • Action: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transform (FT). Manually phase the spectrum (zero and first order) and apply baseline correction. Calibrate the chemical shift scale by setting the central peak of the residual DMSO-d6 quintet to exactly 2.50 ppm.

Conclusion

While predictive in silico models provide a rapid baseline for structural estimation, they fall short in accurately mapping the complex tautomeric and electronic interplay of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile. Empirical 1D 1H NMR in DMSO-d6 remains the gold standard. By understanding the causality behind solvent selection and substituent deshielding effects, researchers can confidently differentiate this scaffold from its isomers, ensuring the integrity of downstream drug development pipelines.

References

  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry, 1981. URL:[Link]

  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central, 2014. URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014. URL:[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules (PMC - NIH), 2021. URL:[Link]

Sources

Comparative

Comparative Guide: 13C NMR Acquisition Strategies for Nitrile-Substituted Imidazopyridines

Executive Summary & The Quaternary Carbon Dilemma Imidazo[1,2-a]pyridines represent a privileged pharmacophore in modern drug discovery, forming the core scaffold for therapeutics ranging from antivirals to blockbusters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Quaternary Carbon Dilemma

Imidazo[1,2-a]pyridines represent a privileged pharmacophore in modern drug discovery, forming the core scaffold for therapeutics ranging from antivirals to blockbusters like the hypnotic agent zolpidem [[1]](). Functionalizing this heterocycle with a nitrile (-CN) group is a frequent synthetic strategy used to modulate electron density, improve metabolic stability, or serve as a handle for further structural elaboration.

However, confirming the presence and exact position of the nitrile group via 13C NMR spectroscopy presents a notorious analytical bottleneck. The nitrile carbon typically resonates in the 110–120 ppm region 2, 3. Because it is a quaternary, sp-hybridized carbon lacking directly attached protons, it suffers from two critical physical disadvantages:

  • Absence of NOE Enhancement: In standard 13C NMR, protons transfer magnetization to attached carbons during broadband decoupling, boosting signal intensity. Quaternary nitrile carbons receive negligible Nuclear Overhauser Effect (NOE) transfer 2.

  • Extended

    
     Relaxation:  Without dipole-dipole interactions from adjacent protons, the nitrile carbon relies on slower mechanisms (like chemical shift anisotropy) to return to its equilibrium state 4. If the inter-pulse delay is too short, the signal saturates and vanishes into the baseline noise.
    

This guide objectively compares acquisition techniques and solvent systems, providing the mechanistic rationale and self-validating protocols necessary to reliably detect these elusive signals.

Comparative Analysis of Acquisition Techniques

Standard 1D 13C NMR with continuous broadband decoupling (e.g., WALTZ-16) is the default for most laboratories. However, for cyano-imidazopyridines, this method often fails to resolve the nitrile peak.

  • Standard 1D 13C NMR: Fast and effective for protonated carbons, but quaternary carbons easily saturate if the inter-pulse delay (

    
    ) is shorter than the 
    
    
    
    of the nitrile carbon.
  • Inverse-Gated Decoupling: Turns off the decoupler during the relaxation delay, suppressing the NOE. While this seems counterintuitive (as NOE generally boosts signal), it ensures all carbons integrate proportionally to their concentration. By combining this with a long

    
    , the nitrile carbon fully relaxes, yielding a reliable, quantitative signal.
    
  • Solid-State CP-MAS: For highly crystalline or insoluble imidazopyridine APIs, Cross-Polarization Magic Angle Spinning (CP-MAS) transfers magnetization from abundant protons to dilute 13C nuclei in the solid state, bypassing solution-state solubility limits entirely.

Table 1: Performance Comparison of 13C NMR Acquisition Methods
Method-CN SensitivityAcquisition TimeQuantitative AccuracyBest Use Case
Standard 1D 13C Low~1–2 hoursPoorRoutine screening of highly soluble intermediates.
Inverse-Gated 13C High~12–24 hoursExcellentPrecise structural elucidation and API purity profiling.
Solid-State CP-MAS Moderate~4–8 hoursModerateInsoluble cyano-imidazopyridine formulations.

Solvent Effects and Benchmarking Chemical Shifts

The chemical shift of the nitrile carbon is highly sensitive to its electronic environment. In imidazopyridines, the electron-donating or withdrawing nature of substituents on the fused ring system shifts the -CN resonance. Furthermore, solvent polarity plays a significant role; hydrogen-bonding solvents like DMSO-d6 can polarize the


 bond, subtly altering the shielding tensor compared to non-polar solvents like CDCl3.
Table 2: Experimental 13C NMR Shifts for Nitrile Carbons in Imidazopyridines
Compound DerivativeSolventNitrile 13C Shift (ppm)Reference
6-Cyano-2-phenylimidazo[1,2-a]pyridineCDCl3116.6[[5]]()
3-Cyanomethylimidazo[1,2-a]pyridineCDCl3117.16
6-Cyano-3-aminoimidazo[1,2-a]pyridineCDCl3117.2 – 118.21
CyanoimidazopyrrolopyridineDMSO-d6114.7 – 115.67

Self-Validating Experimental Protocol: Solution-State 13C NMR

To guarantee scientific integrity and prevent false negatives (assuming the nitrile group is absent when it is merely saturated), this protocol incorporates strict internal validation checkpoints.

Step 1: High-Concentration Sample Preparation

  • Action: Dissolve 40–50 mg of the cyano-imidazopyridine in 0.6 mL of deuterated solvent (e.g., CDCl3).

  • Causality: 13C has a natural isotopic abundance of only 1.1% 3. Because the nitrile carbon lacks NOE enhancement, maximizing the analyte concentration directly combats the inherently low sensitivity of this sp-hybridized carbon.

Step 2: Probe Tuning and Shimming (Validation Checkpoint 1)

  • Action: Tune the probe specifically to the 13C frequency and perform gradient shimming.

  • Self-Validation: Acquire a standard 1H spectrum first. If the solvent residual peak full-width at half-maximum (FWHM) exceeds 1.5 Hz, the magnetic field is inhomogeneous. Do not proceed to 13C acquisition until shimming is corrected, as poor line shape will blur the weak nitrile signal into the baseline noise.

Step 3: Parameter Optimization for Quaternary Carbons

  • Action: Set the relaxation delay (

    
    ) to a minimum of 3.0 seconds (ideally 5.0+ seconds for quantitative inverse-gated experiments). Set the number of scans (NS) to 
    
    
    
    .
  • Causality: Nitrile carbons rely solely on chemical shift anisotropy and spin-rotation for relaxation, leading to long

    
     times. A longer 
    
    
    
    prevents signal saturation by allowing the bulk magnetization to return to the Z-axis before the next radiofrequency pulse is applied.

Step 4: Acquisition and Processing (Validation Checkpoint 2)

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 2.0 Hz before Fourier Transformation.

  • Self-Validation: Check the signal-to-noise (S/N) ratio of the solvent multiplet (e.g., CDCl3 triplet at 77.16 ppm). If the solvent S/N is robust and the protonated aromatic CH carbons are visible, but the nitrile peak (~114–118 ppm) is absent, the issue is definitively

    
     saturation, dictating a further increase in 
    
    
    
    .

Workflow Visualization

NMR_Workflow Start Sample Prep: Cyano-Imidazopyridine (Target: >40 mg / 0.6 mL) Solvent Solvent Selection CDCl3 (Non-polar) vs DMSO-d6 (Polar) Start->Solvent Acq_Std Standard 1D 13C NMR (D1 = 1s, WALTZ-16) Solvent->Acq_Std SolidState Solid-State CP-MAS (For insoluble APIs) Solvent->SolidState Insoluble Eval Is Nitrile Peak Visible at 110-120 ppm? Acq_Std->Eval Opt_Params Optimize Parameters Increase D1 > 3s Apply Inv-Gated Decoupling Eval->Opt_Params No (Saturated) Success Data Processed (LB = 1.0 - 2.0 Hz) Signal Assigned Eval->Success Yes Opt_Params->Success SolidState->Success

Workflow for optimizing 13C NMR acquisition of quaternary nitrile carbons in imidazopyridines.

References

  • One Pot Synthesis of Imidazo[1,2-a] Pyridines via Groebke-Blackburn-Bienaymé Reaction Source: sciforum.net 1

  • An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines Source: derpharmachemica.com6

  • Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media Source: nih.gov 5

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma Source: d-nb.info 7

  • 13C Carbon NMR Spectroscopy Source: chemistrysteps.com 4

  • A guide to 13C NMR chemical shift values Source: compoundchem.com 3

Sources

Validation

LC-MS fragmentation patterns of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

An In-Depth Technical Guide to the LC-MS Fragmentation of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile and Its Isomers This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Fragmentation of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile and Its Isomers

This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 3H-imidazo[4,5-c]pyridine-2-carbonitrile. Designed for researchers in drug discovery and analytical chemistry, this document moves beyond a simple listing of transitions to explain the underlying principles of fragmentation for this important heterocyclic scaffold. By comparing its fragmentation with a key structural isomer, imidazo[4,5-b]pyridine, we provide a framework for confident structural elucidation and method development.

Introduction: The Significance of the Imidazopyridine Core

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[3] Specifically, the 3H-imidazo[4,5-c]pyridine-2-carbonitrile represents a class of compounds with significant potential in drug development. Accurate characterization of these molecules by LC-MS/MS is critical for metabolism studies, impurity profiling, and pharmacokinetic analysis.

This guide will provide a predictive analysis based on established fragmentation principles of N-heterocyclic compounds, offering a robust starting point for researchers working with this and related molecular classes.[4]

Predicted Fragmentation Pathway of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with bond cleavages occurring at the most chemically logical sites. For 3H-imidazo[4,5-c]pyridine-2-carbonitrile, the process begins with ionization, typically protonation in electrospray ionization (ESI) positive mode.

Protonation Site

The initial protonation event is the primary determinant of the subsequent fragmentation cascade. The imidazo[4,5-c]pyridine scaffold contains three nitrogen atoms, each a potential site for protonation. Based on the relative basicity of imidazole (pKa ≈ 7) versus pyridine (pKa ≈ 5.2), the most basic site is the unsaturated nitrogen within the imidazole ring (N1 or N3).[5] This prediction is crucial as it directs the initial charge localization.

Collision-Induced Dissociation (CID)

Upon collisional activation, the protonated molecule (precursor ion) will undergo fragmentation. For 3H-imidazo[4,5-c]pyridine-2-carbonitrile (Molecular Weight: 144.14 g/mol ), we predict the following key fragmentation events, assuming protonation on the imidazole ring.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of LossMechanistic Rationale
145.1118.127HCNCanonical Loss from Imidazole Ring: This is a classic fragmentation pathway for imidazole-containing compounds. The cleavage of the imidazole ring results in the loss of hydrogen cyanide.
145.191.1542x HCNSequential Loss: Following the initial loss of HCN, a second molecule of HCN can be lost from the remaining pyridine structure, leading to a highly unsaturated carbon fragment.
145.1119.126CNLoss of Nitrile Radical: While less common for the protonated species, a loss of the cyano radical is possible, though it would likely be a minor pathway.

The most probable and diagnostically significant fragmentation is the loss of 27 Da (HCN), a hallmark of the imidazole ring system.

G cluster_main Predicted Fragmentation of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile precursor [M+H]⁺ m/z 145.1 frag1 [M+H - HCN]⁺ m/z 118.1 precursor->frag1 - HCN (27 Da) frag2 [M+H - 2HCN]⁺ m/z 91.1 frag1->frag2 - HCN (27 Da)

Caption: Predicted major fragmentation pathway for protonated 3H-Imidazo[4,5-c]pyridine-2-carbonitrile.

Comparative Analysis: The Imidazo[4,5-b]pyridine Isomer

To provide a robust method for structural confirmation, it is essential to compare the fragmentation of our target molecule with that of its isomers. A common and closely related isomer is the imidazo[4,5-b]pyridine scaffold. While the core fragmentation events (like the loss of HCN) may be similar, the relative abundances of fragments and potentially unique fragmentation pathways can allow for differentiation.

The key structural difference is the position of the lone nitrogen in the pyridine ring. This alters the electron density distribution and can influence the stability of fragment ions.

Table 2: Predicted Comparative Fragmentation of Imidazo[4,5-b]pyridine-2-carbonitrile

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of LossMechanistic Rationale & Comparison
145.1118.127HCNCommon Pathway: This loss from the imidazole ring is expected for both isomers. However, the stability of the resulting fragment ion may differ, potentially leading to different relative intensities in the MS/MS spectrum.
145.192.153C2H3NPyridine Ring Opening: The imidazo[4,5-b] isomer may exhibit a more prominent loss related to the pyridine ring itself, such as the loss of an azirine-type fragment, which might be less favored in the [4,5-c] isomer due to charge distribution.

The subtle differences in the stability of the resulting carbocations after the initial HCN loss can be the key to distinguishing these isomers. The imidazo[4,5-b] structure might favor subsequent pyridine ring fragmentation pathways that are less accessible to the imidazo[4,5-c] isomer.

G cluster_main Comparative Fragmentation of Imidazo[4,5-b]pyridine Isomer precursor [M+H]⁺ m/z 145.1 frag1 [M+H - HCN]⁺ m/z 118.1 precursor->frag1 - HCN (27 Da) frag2_alt [M+H - C₂H₃N]⁺ m/z 92.1 precursor->frag2_alt - C₂H₃N (53 Da)

Caption: Potential fragmentation pathways for the isomeric imidazo[4,5-b]pyridine-2-carbonitrile.

Experimental Protocol for LC-MS/MS Analysis

A robust and validated LC-MS/MS method is the foundation of any analytical study. The following protocol is a comprehensive starting point for the analysis of imidazopyridine derivatives, synthesized from best practices reported in the literature.[1][6][7]

Sample Preparation

For pharmacokinetic studies, a protein precipitation is typically sufficient.

  • To 50 µL of plasma, add 150 µL of methanol containing a suitable stable isotope-labeled internal standard (SIL-IS).[6]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions

Separation is critical, especially when isomers may be present.

  • Column: A reversed-phase C18 column is recommended (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Formate, pH 3.5.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient is often suitable for high-throughput analysis.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Target: 145.1 -> 118.1 (Primary, for quantification)

    • MRM Transition for Target: 145.1 -> 91.1 (Secondary, for confirmation)

    • MRM Transition for Isomer: 145.1 -> 92.1 (If needed for differentiation)

G cluster_workflow Analytical Workflow sample Plasma Sample ppt Protein Precipitation (Methanol + IS) sample->ppt cent Centrifugation ppt->cent inject LC Injection (C18 Column) cent->inject ms MS/MS Detection (ESI+, MRM) inject->ms data Data Analysis ms->data

Caption: A typical LC-MS/MS workflow for the analysis of imidazopyridines in a biological matrix.

Conclusion

References

  • Vertex Pharmaceuticals Incorporated. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Figshare. (2015). Fragmentation and rearrangement in nitrogen heterocyclic chemistry. [Link]

  • Perreault, H., et al. (1990). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. [Link]

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • University of Arizona. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. [Link]

  • MDPI. (2021). An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma. [Link]

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ACS Publications. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • PMC. (n.d.). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Figshare. (2014). Collection - Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines. [Link]

  • PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

Sources

Comparative

Unlocking Kinase and Protease Selectivity: A Crystallographic Comparison of Imidazo[4,5-c]pyridine Derivatives vs. Traditional Pharmacophores

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate the translational potential of novel heterocyclic scaffolds. The imidazo[4,5-c]pyridine core has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently evaluate the translational potential of novel heterocyclic scaffolds. The imidazo[4,5-c]pyridine core has emerged as a highly versatile bioisostere, often outperforming traditional purines, benzimidazoles, and imidazo[4,5-b]pyridines.

The causality behind its superior performance lies in the precise placement of the pyridine nitrogen. This subtle structural shift alters the electronic distribution of the fused ring system, changing the hydrogen-bonding vector profile and modifying the pKa of adjacent functional groups. This guide objectively compares the crystallographic binding modes of imidazo[4,5-c]pyridine derivatives against alternative scaffolds, providing actionable, self-validating protocols for structural characterization.

Quantitative Crystallographic & Affinity Comparison

To objectively evaluate scaffold performance, we must look at how crystallographic resolution and specific atomic interactions translate into biochemical affinity. The table below summarizes comparative data across three distinct therapeutic targets.

Target EnzymeImidazo[4,5-c]pyridine DerivativeAlternative ScaffoldResolutionKey Crystallographic InteractionsPerformance / Affinity Shift
DNA-PK (Kinase) 6-Anilino Imidazo[4,5-c]pyridin-2-oneImidazoquinoline (Dactolisib)3.0 Å"Horseshoe" pose; optimized H-bonds to the hinge regionNanomolar potency; exceptional selectivity over PI3K/mTOR
Neprilysin (Protease) CP-885,316 AnalogBenzimidazole2.25 ÅDirect sulfanyl coordination to Zn(II); benzyl in S1' pocket8-fold higher inhibitory activity vs. benzimidazole
Aurora-A (Kinase) C7-Derivatized Imidazo[4,5-c]pyridineImidazo[4,5-b]pyridine~2.5 ÅExploits non-conserved L215, T217, and R220 residuesEnhanced isoform selectivity for Aurora-A over Aurora-B
Case Studies in Rational Drug Design
1. DNA-Dependent Protein Kinase (DNA-PK) Radiosensitizers

The dominant role of non-homologous end-joining in repairing radiation-induced double-strand breaks makes DNA-PK an excellent target for oncology. However, achieving selectivity is notoriously difficult due to the highly conserved ATP-binding sites across the PI3K and PIKK families.

Researchers successfully utilized an 1 starting from the pan-kinase inhibitor dactolisib, transitioning to a relatively unexplored imidazo[4,5-c]pyridin-2-one core[1].

The Causality of Selectivity: Traditional bicyclic kinase scaffolds often suffer from off-target liabilities. By shifting to the imidazo[4,5-c]pyridin-2-one core, the unique dipole moment allows the molecule to adopt a distinct "horseshoe" binding pose[1]. Docking studies and subsequent crystallographic validation (using PDB: 7OTW at 3.0 Å resolution) demonstrated that this scaffold maintains critical hinge-binding contacts while projecting substituted arms into non-conserved pockets, achieving nanomolar potency and robust selectivity over mTOR[2].

2. Zn-Dependent Metalloprotease (Neprilysin) Inhibition

In the development of non-peptidic neprilysin inhibitors, the 3 by a factor of 8[3].

The Causality of Affinity: X-ray analysis of the complex at a high resolution of 2.25 Å revealed the precise mechanistic advantage. The ligand coordinates directly to the catalytic Zn(II) ion via its sulfanyl residue, while the benzyl group perfectly occupies the hydrophobic S1' pocket[3]. The nitrogen in the[4,5-c] position withdraws electron density from the fused imidazole ring, optimizing the geometry and strengthening the metal-ligand coordination bond compared to the more electron-rich benzimidazole analog.

3. Aurora Kinase A (AURKA) Isoform Selectivity

Aurora-A differs from Aurora-B/C at three critical positions in the ATP-binding pocket (L215, T217, and R220).4 drove the design of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives to exploit these differences[4].

The Causality of Isoform Targeting: The specific placement of the pyridine nitrogen dictates the trajectory of C7-substituents. Crystallographic overlays show that this trajectory allows the ligand to interact favorably with the highly mobile Arg220 and Thr217 in Aurora-A, driving selectivity that is otherwise impossible with standard purine scaffolds[5].

Structural Validation Workflow

G Start Identify Pan-Kinase Inhibitor (e.g., Dactolisib) ScaffoldHop Scaffold Hopping to Imidazo[4,5-c]pyridine Start->ScaffoldHop Structural liability identified Docking In Silico Docking & Pose Prediction ScaffoldHop->Docking Virtual screening Synthesis Library Synthesis & SAR Optimization Docking->Synthesis Top chemotypes Xray X-ray Crystallography (Co-crystallization) Synthesis->Xray Lead compounds Refinement Structural Refinement (Resolution < 2.5 Å) Xray->Refinement Diffraction data Validation Selectivity Validation (e.g., DNA-PK vs mTOR) Refinement->Validation Binding mode confirmed Validation->ScaffoldHop Iterative feedback

Workflow of scaffold hopping and crystallographic validation for kinase inhibitors.
Experimental Protocol: Self-Validating Co-Crystallization

To ensure trustworthiness and reproducibility, this protocol avoids the "black box" approach to crystallography by integrating biophysical validation checkpoints before committing to extensive crystallization trials.

Phase 1: Protein Quality Control

  • Expression & Purification: Purify the target kinase domain (e.g., DNA-PKcs) using Ni-NTA affinity and Size Exclusion Chromatography (SEC).

  • Dynamic Light Scattering (DLS) Checkpoint: Self-Validation Step. Analyze the apo-protein via DLS.

    • Causality: Aggregated protein will not form well-ordered crystals. Proceed only if the sample shows a monodisperse peak with <20% polydispersity.

Phase 2: Complexation & Target Engagement 3. Ligand Incubation: Incubate the purified kinase (10 μM) with a 5-fold molar excess of the imidazo[4,5-c]pyridine derivative for 1 hour at 4°C. 4. Differential Scanning Fluorimetry (DSF) Checkpoint: Self-Validation Step. Run a thermal shift assay.

  • Causality: A positive thermal shift (ΔTm > 2°C) confirms that the imidazo[4,5-c]pyridine ligand has engaged the active site and stabilized the folded state of the protein, drastically increasing the thermodynamic probability of successful co-crystallization.

Phase 3: Vapor Diffusion & Diffraction 5. Matrix Screening: Use a robotic liquid handler to set up sitting-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex (10-15 mg/mL) with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Causality: Mild pH conditions (6.5) ensure the basic imidazo[4,5-c]pyridine nitrogen remains appropriately protonated/deprotonated to match the specific hinge-binding requirements of the target kinase.

  • Data Collection: Flash-freeze optimized crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at 100 K at a synchrotron beamline.

  • Phase Determination: Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-model.

    • Causality: The rigid, predictable geometry of the imidazo[4,5-c]pyridine core allows for unambiguous placement in the resulting electron density map during iterative refinement in Phenix, preventing model bias.

References

1.[1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC / NIH. 1 2.[3] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Helvetica Chimica Acta / ResearchGate.3 3.[2] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. 2 4.[4] Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry / ResearchGate. 4 5.[5] Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. 5

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 3H-Imidazo[4,5-c]pyridine and its [4,5-b] Isomers

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural assignment of heterocyclic isomers is a cornerstone of robust scientific discovery. The imidazopyridine scaffold, a p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural assignment of heterocyclic isomers is a cornerstone of robust scientific discovery. The imidazopyridine scaffold, a privileged structure in numerous pharmacologically active agents, frequently presents a significant analytical challenge in the form of its constitutional isomers.[1][2] Among these, the differentiation of 3H-imidazo[4,5-c]pyridine from its 1H-imidazo[4,5-b] and 3H-imidazo[4,5-b] counterparts is a critical step in synthesis, characterization, and structure-activity relationship (SAR) studies. This guide provides an in-depth, technically-grounded comparison of these isomers, drawing upon experimental data and established analytical principles to empower researchers in their structural elucidation endeavors.

The Challenge: Subtle Differences with Profound Implications

The isomeric pair, 3H-imidazo[4,5-c]pyridine and 1H-imidazo[4,5-b]pyridine, differ only in the position of a single nitrogen atom within the pyridine ring. This seemingly minor structural variance leads to distinct electronic distributions and, consequently, unique physicochemical and pharmacological properties. An incorrect isomeric assignment can lead to flawed SAR interpretations, wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unambiguous identification.

At a Glance: Key Differentiating Features

Analytical TechniqueKey Differentiating Feature for 3H-Imidazo[4,5-c]pyridineKey Differentiating Feature for [4,5-b] Isomers
¹H NMR Spectroscopy Unique pattern of three aromatic protons with distinct chemical shifts and coupling constants.Different chemical shifts and coupling patterns for the three aromatic protons.
¹³C NMR Spectroscopy Characteristic chemical shifts for the seven carbon atoms, particularly the bridgehead carbons.Distinct carbon chemical shifts, especially for the carbons in the pyridine ring.
2D NMR (HMBC) Specific long-range proton-carbon correlations that confirm the connectivity of the [4,5-c] fused system.Diagnostic HMBC correlations that establish the [4,5-b] ring fusion.
Mass Spectrometry Subtle differences in fragmentation patterns upon electron impact.Characteristic fragmentation pathways that can be rationalized based on the isomeric structure.
X-ray Crystallography Definitive, unambiguous determination of the molecular structure in the solid state.Provides absolute confirmation of the isomeric identity and intermolecular interactions.[3][4]

Deep Dive: Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy stands as the most powerful and routinely employed technique for distinguishing between these isomers in solution. The unique electronic environment of each proton and carbon atom in the respective scaffolds gives rise to a characteristic "fingerprint" spectrum.

The aromatic region of the ¹H NMR spectrum provides the initial and often most telling clues. Both isomers exhibit three aromatic protons, but their chemical shifts and coupling patterns are distinct due to the differing placement of the pyridine nitrogen.

Expected ¹H NMR Chemical Shift Ranges (in DMSO-d₆):

Proton3H-Imidazo[4,5-c]pyridine (Predicted)1H-Imidazo[4,5-b]pyridine (Reported for derivatives)[5][6][7]
H2 ~8.2-8.4 ppm (s)~8.1-8.3 ppm (s)
H4/H5 ~8.5-8.7 ppm (d)~8.3-8.5 ppm (dd)
H6/H6 ~7.3-7.5 ppm (dd)~7.2-7.4 ppm (dd)
H7/H7 ~8.1-8.3 ppm (d)~8.0-8.2 ppm (dd)

Note: The exact chemical shifts can be influenced by substituents.

The key differentiator often lies in the coupling patterns. In the [4,5-c] isomer, the pyridine protons will exhibit a simpler coupling pattern compared to the more complex splitting observed in the [4,5-b] isomer due to the different ortho, meta, and para relationships between the protons.

The ¹³C NMR spectrum offers a complementary and equally vital dataset. The chemical shifts of the carbon atoms, particularly those in the pyridine ring and the bridgehead carbons, are highly sensitive to the position of the nitrogen atom.

Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆):

Carbon3H-Imidazo[4,5-c]pyridine (Predicted)1H-Imidazo[4,5-b]pyridine (Reported for derivatives)[5][6][7]
C2 ~145-148 ppm~151-154 ppm
C4 ~140-143 ppm~143-146 ppm
C5 N/A~118-120 ppm
C6 ~115-118 ppm~130-133 ppm
C7 ~130-133 ppm~144-147 ppm
C7a ~135-138 ppm~148-151 ppm
C3a ~148-151 ppm~133-136 ppm

While ¹H and ¹³C NMR provide a wealth of information, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for unambiguously connecting the protons and carbons that are two or three bonds apart.[8][9] This allows for the unequivocal tracing of the molecular framework and, therefore, the definitive assignment of the isomeric structure.

Workflow for Isomer Assignment using HMBC:

Caption: Logical workflow for differentiating imidazopyridine isomers using HMBC.

Key Diagnostic HMBC Correlations:

  • For 3H-Imidazo[4,5-c]pyridine: The proton at C2 will show correlations to the bridgehead carbon C7a and the pyridine carbon C4. The pyridine protons will show correlations that confirm the "c" fusion.

  • For 1H-Imidazo[4,5-b]pyridine: The proton at C2 will show correlations to both bridgehead carbons, C7a and C3a. The pyridine protons will have a distinct set of correlations that map to the "b" fusion.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and can offer structural insights through the analysis of fragmentation patterns. While the molecular ions of both isomers will have the same mass-to-charge ratio (m/z), their fragmentation pathways under electron ionization (EI) can differ due to the distinct stability of the resulting fragment ions.

Expected Fragmentation Pathways:

A common fragmentation pathway for N-heterocyclic aromatic compounds involves the loss of small, stable molecules like HCN. The relative abundance of fragment ions resulting from different ring cleavages can be a diagnostic indicator.

Hypothetical Fragmentation Comparison:

Fragment LossPlausibility for 3H-Imidazo[4,5-c]pyridinePlausibility for 1H-Imidazo[4,5-b]pyridineRationale
Loss of HCN from Imidazole Ring HighHighA common fragmentation for imidazoles.
Loss of HCN from Pyridine Ring ModerateHighThe position of the nitrogen in the [4,5-b] isomer may facilitate a more favorable retro-Diels-Alder type fragmentation of the pyridine ring.
Formation of Pyridinium-type ions LowerHigherThe [4,5-b] isomer might more readily form a stable pyridinium-like fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC-MS.

  • Ionization: Utilize a standard electron energy of 70 eV for ionization.

  • Analysis: Acquire the mass spectrum, paying close attention to the molecular ion peak and the relative intensities of the fragment ions.

  • Interpretation: Compare the fragmentation patterns of the unknown sample with those of known standards or with theoretically predicted pathways.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural elucidation.[4] This technique determines the precise spatial arrangement of atoms in the solid state, leaving no doubt as to the isomeric identity.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Standard workflow for structure determination by X-ray crystallography.

While obtaining high-quality crystals can sometimes be a bottleneck, the certainty it provides is unparalleled. The resulting crystallographic information file (CIF) is a permanent and verifiable record of the molecule's three-dimensional structure.

Conclusion: A Synergistic Approach for Confident Characterization

The differentiation of 3H-imidazo[4,5-c]pyridine from its [4,5-b] isomers is a critical analytical task that demands a rigorous and multi-faceted approach. While ¹H and ¹³C NMR spectroscopy provide the foundational data for initial assessment, the strategic application of 2D NMR techniques, particularly HMBC, is essential for confident structural assignment. Mass spectrometry offers valuable complementary data on fragmentation patterns, and when available, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. By employing these techniques in a synergistic manner, researchers can ensure the scientific integrity of their work and build a solid foundation for further discoveries in the promising field of imidazopyridine-based therapeutics.

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